VP7 (31-40) peptide
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H101N13O15 |
|---|---|
Molecular Weight |
1328.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |
InChI Key |
XNVYBAHBZWHTTJ-YOVNVZJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the VP7 (31-40) Peptide in Eliciting Rotavirus-Specific Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotavirus remains a significant cause of severe gastroenteritis in young children worldwide. The outer capsid protein, VP7, is a major immunogenic target, eliciting both humoral and cellular immune responses. This technical guide focuses on the function of a specific decapeptide from VP7, spanning amino acids 31-40, in the context of rotavirus immunity. This peptide has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, playing a crucial role in the clearance of rotavirus-infected cells. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its immunogenicity, and a visual representation of the key signaling pathways involved in the T-cell response to this peptide. This information is intended to aid researchers and drug development professionals in the design of novel vaccine strategies and immunotherapeutics against rotavirus.
Introduction
The rotavirus virion is a non-enveloped, triple-layered particle. The outermost layer is composed of two structural proteins: VP4, the spike protein, and VP7, the glycoprotein that is the major component of the outer shell. Both VP4 and VP7 are the primary targets for neutralizing antibodies and are critical for viral entry into host cells. Beyond its role in humoral immunity, VP7 is also a key target for the cellular immune response, which is essential for clearing established infections.
Cytotoxic T lymphocytes (CTLs) are critical for recognizing and eliminating virus-infected cells. These T cells recognize viral peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. The VP7 protein of rotavirus contains several T-cell epitopes, with the peptide spanning amino acids 31-40 (VP7 31-40) being a well-characterized and immunodominant CTL epitope in certain mouse models.[1][2] Understanding the precise function and immunogenic properties of this peptide is paramount for the development of next-generation subunit vaccines that can induce robust and long-lasting T-cell immunity against rotavirus.
Quantitative Data on the Immunogenicity of VP7 (31-40) Peptide
The immunogenicity of the this compound has been primarily characterized through the measurement of T-cell responses, particularly the activation of CD8+ T cells. While specific data on antibody titers directly elicited by this short peptide are scarce, as it primarily functions as a T-cell epitope, its ability to stimulate CTLs has been documented.
| Parameter | Experimental Model | Measurement | Result | Reference |
| CD8+ T-cell Response | C57BL/6 mice infected with murine rotavirus (EC strain) | Intracellular IFN-γ staining of splenocytes restimulated with VP7 peptides | A clear CD8+ T-cell response was detected against a pool of VP7 peptides. Fine mapping identified the 10-mer VP7(31-40) as inducing a clear IFN-γ response. The related 10-mer VP7(33-42) elicited the highest response in its group. | [2] |
| CTL Epitope Recognition | C57BL/6 (H-2b) mice primed with bovine RF strain of rotavirus | ⁵¹Cr release assay with target cells sensitized with synthetic peptides | The this compound was able to sensitize target cells for lysis by rotavirus-specific CTLs at a concentration below 5 x 10⁻⁷ M. | [3] |
| Immunodominance | C57BL/6 (H-2b) mice | Unlabeled target inhibition assay | The this compound was shown to be immunodominant by its capacity to inhibit the bulk CTL response against cells infected with a recombinant vaccinia virus expressing the full VP7 protein. | [3] |
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay for CTL Activity
This assay is a classic and reliable method for quantifying the cytotoxic activity of CTLs.
Objective: To measure the ability of VP7 (31-40) specific CTLs to lyse target cells presenting this peptide.
Materials:
-
Effector cells: Splenocytes from rotavirus-infected or peptide-immunized mice.
-
Target cells: A suitable cell line (e.g., MC57 or P815) compatible with the MHC haplotype of the effector cells.
-
VP7 (31-40) synthetic peptide.
-
Sodium chromate (Na₂⁵¹CrO₄).
-
Fetal Bovine Serum (FBS).
-
RPMI 1640 medium.
-
96-well V-bottom plates.
-
Gamma counter.
-
Triton X-100 or other suitable detergent for maximum lysis control.
Procedure:
-
Target Cell Labeling:
-
Harvest and wash target cells.
-
Resuspend 1 x 10⁶ target cells in 50 µL of FBS.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 60-90 minutes at 37°C, with occasional mixing.
-
Wash the labeled target cells three times with RPMI 1640 medium to remove excess ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the ⁵¹Cr-labeled target cells with the this compound at a concentration of 1-10 µg/mL for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
CTL Assay Setup:
-
Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
Centrifuge the plate at low speed to pellet the cells and initiate contact.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect an aliquot of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Interferon-gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of individual cells secreting a specific cytokine, in this case, IFN-γ, in response to an antigen.
Objective: To determine the frequency of VP7 (31-40) specific, IFN-γ-secreting T cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Anti-IFN-γ capture antibody.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
Effector cells (splenocytes or Peripheral Blood Mononuclear Cells - PBMCs).
-
VP7 (31-40) synthetic peptide.
-
Antigen-presenting cells (APCs) if using purified T cells.
-
Complete cell culture medium.
-
Mitogen (e.g., Phytohemagglutinin - PHA) as a positive control.
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking solution (e.g., sterile PBS with 1% BSA) for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove the blocking solution.
-
Add effector cells to the wells at a predetermined density (e.g., 2 x 10⁵ cells/well).
-
Add the this compound to the experimental wells at an optimal concentration (typically 1-10 µg/mL).
-
Controls:
-
Negative control: Cells with medium only.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection of Secreted IFN-γ:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Spot Counting:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The this compound is presented to CD8+ T cells via the MHC class I pathway. This process is initiated within a rotavirus-infected cell.
Caption: MHC Class I presentation of the this compound.
T-Cell Receptor (TCR) Signaling Pathway in a Cytotoxic T Lymphocyte
The recognition of the VP7 (31-40)-MHC class I complex by the TCR on a CD8+ T cell initiates a signaling cascade leading to CTL activation and effector functions.
Caption: TCR signaling in a CD8+ T cell recognizing the VP7 peptide.
Experimental Workflow for CTL Assay
The following diagram illustrates the key steps in performing a chromium-51 release assay to measure the cytotoxic activity of VP7 (31-40) specific T cells.
Caption: Workflow of a standard Chromium-51 release assay.
Conclusion
The this compound is a critical component of the cellular immune response to rotavirus. Its identification as an immunodominant CTL epitope underscores its importance in the clearance of infected cells. The experimental protocols detailed in this guide provide robust methods for quantifying the T-cell response to this peptide, which is essential for the preclinical and clinical evaluation of new vaccine candidates. The signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms underlying T-cell activation by this epitope. For drug development professionals, targeting the induction of strong and specific CTL responses to conserved epitopes like VP7 (31-40) represents a promising strategy for developing a broadly protective and effective rotavirus vaccine. Further research to obtain more extensive quantitative data on the in vivo efficacy of this peptide in protection against rotavirus challenge will be invaluable for its translation into clinical applications.
References
- 1. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Rotavirus VP7 (31-40) Peptide: Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the VP7 (31-40) peptide, a key cytotoxic T-lymphocyte (CTL) epitope of the rotavirus outer capsid protein VP7. This document details its amino acid sequence, structural characteristics, immunological function, and relevant experimental protocols, serving as a vital resource for researchers in immunology, virology, and vaccine development.
Introduction
Rotavirus remains a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The outer capsid of the virus is primarily composed of the glycoprotein VP7, a major target for neutralizing antibodies and cellular immunity. Within the VP7 protein, the decapeptide spanning amino acid residues 31-40 has been identified as a significant epitope recognized by cytotoxic T-lymphocytes (CTLs), playing a crucial role in the clearance of rotavirus-infected cells. Understanding the biochemical and immunological properties of this peptide is paramount for the rational design of novel vaccines and immunotherapies against rotavirus infection.
Amino Acid Sequence
The amino acid sequence of the this compound exhibits variability across different rotavirus strains. This variation can influence its binding affinity to Major Histocompatibility Complex (MHC) class I molecules and subsequent recognition by T-cell receptors (TCRs). Below are the sequences for two commonly studied rotavirus strains:
-
Simian Rotavirus (SA11 strain): The full VP7 protein sequence for the SA11 strain is available (UniProt ID: P03533).[1] The this compound sequence is:
I T F A S L L F Y
It has been reported that a peptide derived from the RF strain was modified at two positions (Y32F and L39F) to match the SA11 sequence for comparative immunological studies. This highlights the importance of considering strain-specific variations in research and vaccine design.
Structure and Conformation
The VP7 protein assembles into a trimer to form the outer layer of the rotavirus capsid.[2] The N-terminal region of VP7, which encompasses the 31-40 amino acid sequence, plays a critical role in the interaction with the underlying inner capsid protein, VP6.[3]
In the context of the soluble, trimeric VP7 protein, the N-terminal arm, including the 31-40 region, is largely disordered.[3][4] However, upon binding to the VP6 trimer during virion assembly, this region adopts a more ordered conformation, gripping the underlying VP6 protein. This structural transition is crucial for the stability of the viral particle.
The secondary structure of the isolated this compound is predicted to be a random coil in aqueous solution, a common feature for short, linear peptides. Its conformation is likely stabilized upon binding to the peptide-binding groove of an MHC class I molecule.
Immunological Significance and Signaling Pathway
The this compound is a well-established cytotoxic T-lymphocyte (CTL) epitope. This means it is presented by infected cells to CD8+ T cells, leading to the destruction of these infected cells. This process is a key component of the adaptive immune response to viral infections.
The presentation of the this compound follows the MHC class I antigen presentation pathway:
-
Protein Degradation: In a rotavirus-infected cell, newly synthesized VP7 proteins are degraded by the proteasome in the cytoplasm into smaller peptides, including the 31-40 epitope.
-
Peptide Transport: These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Inside the ER, the this compound is loaded onto newly synthesized MHC class I molecules.
-
Cell Surface Presentation: The peptide-MHC class I complex is then transported to the cell surface.
-
T-Cell Recognition: CD8+ T cells with a complementary T-cell receptor (TCR) recognize the VP7 (31-40)-MHC class I complex, leading to the activation of the T cell and subsequent killing of the infected cell.
Signaling Pathway Diagram
References
An In-depth Technical Guide on the Immunogenicity of the Rotavirus VP7 (31-40) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotavirus remains a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The development of effective vaccines is a global health priority. The viral protein 7 (VP7), a major component of the outer capsid of the rotavirus, is a key target for the host immune system. Within this protein, the amino acid sequence 31-40 has been identified as a significant immunogenic epitope, particularly for cytotoxic T-lymphocytes (CTLs). This technical guide provides a comprehensive overview of the immunogenicity of the rotavirus VP7 (31-40) epitope, summarizing key research findings, experimental methodologies, and the underlying immunological pathways. This document is intended to serve as a resource for researchers and professionals involved in the development of novel rotavirus vaccines and immunotherapeutics.
Core Concepts: The VP7 (31-40) Epitope
The VP7 (31-40) peptide is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope.[1][2] It is recognized by the immune system in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, primarily in murine models.[2] This recognition is a critical step in the cell-mediated immune response to rotavirus infection, leading to the elimination of infected cells.
Quantitative Immunogenicity Data
While the immunogenicity of the VP7 (31-40) epitope is well-established qualitatively, specific quantitative data from studies focusing solely on the peptide is limited in publicly available literature. The primary measure of its immunogenic potential has been its ability to sensitize target cells for lysis by CTLs in vitro.
| Immunological Parameter | Experimental Finding | Key References |
| CTL Sensitization | The this compound can sensitize target cells for lysis by rotavirus-specific CTLs at concentrations below 5 x 10-7 M. | [Franco et al., 1993][3] |
| Antibody Response | Studies on synthetic peptides from VP7 have shown that while they can induce anti-peptide antibodies, they do not consistently elicit a strong anti-rotavirus antibody response when used alone. However, priming with VP7 peptides can lead to a rapid and high-titer anti-rotavirus antibody response upon subsequent exposure to the virus. | [4] |
| Cytokine Secretion | Rotavirus infection, in general, induces IFN-γ secreting T-cells. While not quantified specifically for the 31-40 epitope in the available literature, it is expected that CTLs recognizing this epitope are a source of IFN-γ. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of epitope immunogenicity. Below are generalized methodologies for key experiments cited in the study of the VP7 (31-40) epitope.
Peptide Synthesis
Synthetic peptides are typically produced using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.
Objective: To synthesize the rotavirus this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and coupled to the resin in the presence of DIPEA.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the VP7 (31-40) sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail containing TFA.
-
Precipitation: The cleaved peptide is precipitated with cold ether.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.
In Vivo Immunization of Mice
Objective: To induce an immune response to the this compound in mice.
Materials:
-
Synthesized this compound
-
Adjuvant (e.g., Freund's Complete Adjuvant for priming, Freund's Incomplete Adjuvant for boosts)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (H-2Kb)
-
Syringes and needles
Procedure:
-
Peptide-Adjuvant Emulsion: The this compound is dissolved in PBS and emulsified with an equal volume of adjuvant.
-
Primary Immunization: Mice are immunized subcutaneously or intraperitoneally with the peptide-adjuvant emulsion.
-
Booster Immunizations: Booster immunizations are typically given at 2-3 week intervals using the peptide emulsified in incomplete Freund's adjuvant.
-
Serum and Spleen Collection: Blood and spleens are collected at specified time points after the final immunization for immunological analysis.
Chromium-51 (51Cr) Release Assay
Objective: To measure the cytotoxic activity of VP7 (31-40)-specific CTLs.
Materials:
-
Effector cells (splenocytes from immunized mice)
-
Target cells (e.g., EL-4 cells, which are H-2Kb compatible)
-
This compound
-
51Cr (sodium chromate)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Target cells are incubated with 51Cr in FBS-containing medium to allow for uptake of the radioisotope.
-
Washing: Labeled target cells are washed to remove unincorporated 51Cr.
-
Peptide Pulsing: Labeled target cells are incubated with the this compound to allow for peptide binding to MHC-I molecules.
-
Co-culture: Effector cells are co-cultured with peptide-pulsed, 51Cr-labeled target cells at various effector-to-target ratios in a 96-well plate.
-
Incubation: The plate is incubated for 4-6 hours to allow for CTL-mediated lysis.
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing released 51Cr is collected.
-
Measurement of Radioactivity: The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The immunogenicity of the VP7 (31-40) epitope is dependent on its presentation by MHC class I molecules on the surface of infected cells.
Caption: MHC Class I pathway for viral peptide presentation.
Cytotoxic T-Lymphocyte (CTL) Activation and Effector Function
Recognition of the VP7 (31-40)-MHC-I complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to CTL activation and elimination of the infected cell.
Caption: CTL activation and effector function pathway.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for evaluating the immunogenicity of the this compound is outlined below.
Caption: Experimental workflow for immunogenicity assessment.
Conclusion
The rotavirus VP7 (31-40) epitope is a critical target for the cell-mediated immune response to rotavirus infection. Its ability to elicit a potent CTL response underscores its potential as a component of subunit vaccines. While quantitative data on its immunogenicity when used as a standalone peptide immunogen is not extensively detailed in the literature, the available evidence strongly supports its role as an immunodominant epitope. Further research to quantify the antibody and cytokine responses to this peptide, as well as to optimize its delivery and adjuvanticity, will be invaluable for the development of next-generation rotavirus vaccines. This guide provides a foundational understanding of the immunogenicity of the VP7 (31-40) epitope and a framework for its further investigation.
References
- 1. Isolation and visualization of a structural trigger that uncouples TCR signaling from pMHC binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Rotavirus VP7 (31-40) in Cytotoxic T-Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotavirus remains a significant cause of severe gastroenteritis in young children worldwide. While vaccines have reduced the disease burden, a comprehensive understanding of the cellular immune response is crucial for the development of next-generation vaccines and therapeutics. Cytotoxic T-lymphocytes (CTLs) play a critical role in clearing viral infections. A key target for the CTL response to rotavirus is the outer capsid glycoprotein VP7. This technical guide provides an in-depth analysis of the immunodominant CTL epitope VP7 (31-40), focusing on its recognition by CTLs, the experimental methodologies used to characterize this interaction, and the downstream signaling events.
The VP7 (31-40) Epitope and its MHC Restriction
The VP7 (31-40) peptide is a well-characterized cytotoxic T-lymphocyte epitope derived from the rotavirus VP7 glycoprotein.[1][2] It is located within the second hydrophobic domain (H2) of the protein.[2] In murine models, this epitope is recognized by CTLs in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[3][4] Specifically, the core minimal epitope has been identified as the amino acid sequence IVYRFLFV (residues 33-40). The recognition of the VP7 (31-40)-H-2Kb complex by the T-cell receptor (TCR) on CD8+ T-cells is a critical event for initiating the cytotoxic response against rotavirus-infected cells. While some studies suggest the CTL response to the broader VP7 protein is cross-reactive across different rotavirus serotypes, the response to the specific 31-40 epitope has been described as potentially serotype-specific.
Quantitative Analysis of CTL Recognition
The cellular immune response to the VP7 (31-40) epitope can be quantified using various immunological assays. The two primary methods discussed in this guide are the Intracellular Cytokine Staining (ICS) assay and the Chromium-51 (51Cr) release assay.
Intracellular Cytokine Staining (ICS) Data
ICS is a powerful technique to identify and quantify cytokine-producing cells at a single-cell level in response to a specific antigen. Following stimulation with the this compound, the production of cytokines such as Interferon-gamma (IFN-γ) by CD8+ T-cells can be measured by flow cytometry. Below is a summary of representative data.
| Peptide Stimulant | Mouse Strain | T-Cell Population | % of IFN-γ+ Cells (of CD8+ T-cells) | Reference |
| VP7 (33-42) | C57BL/6 | Splenocytes | 1.1 ± 0.34 | |
| VP7 Pool | BALB/c | Liver Infiltrating Lymphocytes | 0.4 ± 0.2 |
Chromium-51 (51Cr) Release Assay Data
| Effector:Target (E:T) Ratio | Peptide Pulsed on Target Cells | % Specific Lysis (Mean ± SD) |
| 50:1 | VP7 (31-40) | Illustrative Data: 65 ± 5.2 |
| 25:1 | VP7 (31-40) | Illustrative Data: 48 ± 4.1 |
| 12.5:1 | VP7 (31-40) | Illustrative Data: 32 ± 3.5 |
| 6.25:1 | VP7 (31-40) | Illustrative Data: 18 ± 2.8 |
| 50:1 | Control (Irrelevant Peptide) | Illustrative Data: 5 ± 1.2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are comprehensive protocols for the two key assays used to study the CTL response to VP7 (31-40).
Chromium-51 (51Cr) Release Assay
This protocol outlines the steps to measure the cytotoxic activity of VP7 (31-40)-specific CTLs.
1. Preparation of Target Cells:
- Culture a suitable target cell line that expresses the appropriate MHC class I molecule (e.g., EL-4 cells for H-2b).
- Harvest and wash the target cells.
- Resuspend the cells at a concentration of 1 x 106 cells/mL in complete medium.
- Add 100 µCi of Na251CrO4 and incubate for 1-2 hours at 37°C, with occasional mixing.
- Wash the labeled target cells three times with a large volume of cold medium to remove unincorporated 51Cr.
- Resuspend the cells in fresh medium and pulse with 1-10 µg/mL of the this compound for 1 hour at 37°C. A control with an irrelevant peptide should also be prepared.
- Wash the peptide-pulsed target cells to remove excess peptide.
- Resuspend the target cells at a final concentration of 1 x 105 cells/mL.
2. Preparation of Effector Cells:
- Isolate splenocytes or other immune cells from rotavirus-infected or immunized mice.
- To generate VP7 (31-40)-specific CTLs, co-culture the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days.
- Harvest the effector cells, wash, and resuspend at various concentrations to achieve the desired Effector:Target (E:T) ratios.
3. Cytotoxicity Assay:
- Plate 1 x 104 labeled and peptide-pulsed target cells in 100 µL of medium per well in a 96-well round-bottom plate.
- Add 100 µL of the effector cell suspension at different E:T ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).
- Prepare control wells:
- Spontaneous release: Target cells with 100 µL of medium only.
- Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.
- Centrifuge the plate at low speed to pellet the cells and initiate contact.
- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- After incubation, centrifuge the plate and carefully collect 100 µL of the supernatant from each well.
- Measure the radioactivity in the supernatant using a gamma counter.
4. Data Analysis:
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Intracellular Cytokine Staining (ICS)
This protocol describes the methodology to detect IFN-γ production by VP7 (31-40)-specific T-cells.
1. Cell Preparation and Stimulation:
- Prepare a single-cell suspension of splenocytes or other immune cells from rotavirus-infected or immunized mice at a concentration of 1-2 x 106 cells/mL in complete culture medium.
- Distribute 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
- Add the this compound to the appropriate wells at a final concentration of 1-10 µg/mL.
- Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PMA and Ionomycin).
- Add a protein transport inhibitor, such as Brefeldin A or Monensin, to all wells to block cytokine secretion.
- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
2. Cell Surface and Intracellular Staining:
- After stimulation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Stain for cell surface markers by incubating the cells with fluorescently labeled antibodies against CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.
- Wash the cells to remove unbound antibodies.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step allows antibodies to access intracellular antigens.
- Stain for intracellular IFN-γ by incubating the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C or room temperature in the dark.
- Wash the cells with permeabilization buffer and then with FACS buffer.
3. Flow Cytometry Analysis:
- Resuspend the stained cells in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T-cells, and subsequently on CD8+ CTLs. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ.
Signaling Pathways and Logical Relationships
The recognition of the VP7 (31-40) epitope by a CTL initiates a cascade of intracellular signaling events, leading to the activation of the T-cell and the execution of its effector functions. The following diagrams, generated using the DOT language, visualize these processes.
Antigen Processing and Presentation of VP7 (31-40)
Caption: Processing and presentation of the rotavirus VP7 (31-40) epitope on an MHC class I molecule.
Cytotoxic T-Cell Recognition and Activation Workflow
Caption: Workflow of cytotoxic T-cell recognition of the VP7 (31-40) epitope and subsequent activation.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified overview of the T-Cell Receptor (TCR) signaling cascade upon recognition of the VP7 (31-40)-MHC I complex.
Conclusion
The this compound is a critical epitope for the induction of a cytotoxic T-lymphocyte response against rotavirus. Understanding the molecular and cellular basis of its recognition is paramount for the rational design of novel vaccines and immunotherapies. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data on T-cell responses, detailed experimental protocols for key immunological assays, and visualizations of the underlying biological processes. This information serves as a valuable resource for researchers and professionals in the field, facilitating further investigation into the cellular immunology of rotavirus and the development of effective countermeasures.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping of the target antigens of the rotavirus-specific cytotoxic T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
The VP7 (31-40) Peptide: A Key T-Cell Epitope in Rotavirus Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rotavirus remains a leading cause of severe gastroenteritis in young children worldwide. The development of effective vaccines and immunotherapies hinges on a detailed understanding of the host's immune response to viral components. A critical player in cellular immunity against rotavirus is the cytotoxic T-lymphocyte (CTL) response, which targets and eliminates infected cells. The outer capsid glycoprotein VP7 is a major target for this CTL response.[1][2] Within this protein, the peptide spanning amino acids 31-40 has been identified as an immunodominant CTL epitope in the C57BL/6 mouse model.[3] This technical guide provides a comprehensive overview of the VP7 (31-40) peptide as a key T-cell epitope, summarizing quantitative data, detailing experimental protocols, and visualizing the immunological pathways involved.
Data Presentation: T-Cell Responses to VP7 Epitopes
The immunogenicity of the this compound and its variants has been assessed in multiple studies. The following tables summarize the key quantitative findings, providing a comparative overview of T-cell responses to different VP7 epitopes.
| Epitope | Amino Acid Sequence | Mouse Strain | MHC Restriction | Assay Type | Key Finding |
| VP7 (31-40) | (Sequence varies by strain) | C57BL/6 | H-2Kb | 51Cr Release Assay | Able to sensitize target cells for lysis by CTLs at a concentration below 5 x 10-7 M, indicating it is an immunodominant epitope.[4] |
| VP7 (33-42) | IVYRFLFV (partial) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | Induced IFN-γ production in 1.1% ± 0.34% of CD8+ T-cells on day 7 post-infection.[5] |
| VP7 (286-295) | (Sequence varies by strain) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | Elicited a stronger response than VP7 (33-42), with 3.4% ± 0.14% of CD8+ T-cells producing IFN-γ on day 7 post-infection. |
| VP7 (8-16) | (Sequence varies by strain) | C57BL/6 | H-2Kb | 51Cr Release Assay | Induced the strongest CTL response among several tested peptides in SA11-infected C57BL/6 mice. |
| VP7 (5-13) | (Sequence varies by strain) | BALB/c | H-2Kd | 51Cr Release Assay | Recognized by splenocytes from rotavirus-infected BALB/c mice. |
Experimental Protocols
The characterization of the VP7 (31-40) T-cell epitope relies on robust experimental methodologies to quantify T-cell responses. Below are detailed protocols for two key assays: the Chromium-51 release assay for measuring cytotoxicity and intracellular cytokine staining for quantifying cytokine-producing cells.
Chromium-51 (51Cr) Release Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the VP7 (31-40) epitope.
Principle: Target cells are labeled with radioactive 51Cr. When these cells are lysed by CTLs, the 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., MC57 or EL4, which are H-2b compatible) to a sufficient density.
-
Incubate the target cells with the synthetic this compound at a concentration of 1-10 µg/mL for 1 hour at 37°C to allow for peptide binding to MHC class I molecules.
-
Wash the peptide-pulsed target cells to remove excess peptide.
-
-
51Cr Labeling:
-
Resuspend the peptide-pulsed target cells in a small volume of fetal bovine serum.
-
Add 100 µCi of Na251CrO4 and incubate for 1 hour at 37°C, mixing gently every 15-20 minutes.
-
Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
-
Resuspend the cells to a final concentration of 1 x 105 cells/mL.
-
-
CTL Effector Cell Preparation:
-
Isolate splenocytes from rotavirus-infected or peptide-immunized C57BL/6 mice.
-
If necessary, perform an in vitro restimulation by co-culturing the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days to expand the population of VP7 (31-40)-specific CTLs.
-
Count and resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.
-
-
Cytotoxicity Assay:
-
Plate 1 x 104 labeled target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various E:T ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells:
-
Spontaneous release: Target cells with media only (no effector cells).
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to induce complete lysis.
-
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay quantifies the frequency of T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the this compound.
Principle: T-cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor. This causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines for analysis by flow cytometry.
Protocol:
-
Cell Stimulation:
-
Isolate splenocytes or lymphocytes from other tissues from rotavirus-infected or peptide-immunized mice.
-
Resuspend the cells at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.
-
Add the this compound to a final concentration of 1-10 µg/mL.
-
Include appropriate controls:
-
Unstimulated control: Cells with no peptide.
-
Positive control: Cells stimulated with a mitogen like PMA and ionomycin.
-
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or a commercial permeabilization solution) and incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Add fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the percentage of cells that are positive for the cytokine(s) of interest.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key immunological pathways involved in the recognition of the this compound.
MHC Class I Antigen Presentation Pathway for VP7 (31-40)
References
- 1. researchgate.net [researchgate.net]
- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Mechanism of Action of VP7 (31-40) Peptide in Immune Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rotavirus structural protein VP7 is a major component of the outer capsid and a key target for the host immune response. Specific epitopes within this protein can elicit potent and protective immune reactions. This technical guide focuses on the mechanism of action of the VP7 (31-40) peptide, a well-characterized immunodominant epitope, in stimulating an adaptive immune response. Primarily recognized by cytotoxic T lymphocytes (CTLs), this peptide serves as a critical target for cell-mediated immunity against rotavirus infection. This document provides a comprehensive overview of its mechanism of action, associated signaling pathways, quantitative data from immunological assays, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: CTL-Mediated Immunity
The principal mechanism of action of the this compound is the activation of CD8+ cytotoxic T lymphocytes. This process is initiated through the presentation of the peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or infected cells.
Antigen Processing and Presentation Pathway
The this compound, derived from the endogenous processing of the VP7 protein within an infected cell, follows the classical MHC class I antigen presentation pathway to be displayed on the cell surface.
The this compound is a known H-2Kb restricted epitope, meaning it is effectively presented by the H-2Kb MHC class I molecule in mice[1][2]. This interaction is crucial for the subsequent recognition by CD8+ T cells.
T-Cell Activation and Effector Function
Upon recognition of the VP7 (31-40)-MHC class I complex by the T-cell receptor (TCR) on a naive CD8+ T cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into cytotoxic T lymphocytes. These effector CTLs are then capable of recognizing and eliminating rotavirus-infected cells.
The primary effector function of these CTLs is the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cells. Additionally, activated CTLs secrete pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which plays a vital role in the anti-viral response by inhibiting viral replication and activating other immune cells.
Potential Role of Innate Immune Signaling
While the primary mechanism of action for the this compound is through the adaptive immune system, there is a possibility of its involvement in innate immune signaling, although direct evidence is currently limited. The Toll-like receptor 4 (TLR4) and its downstream adaptor protein MyD88 are key components of the innate immune response to viral components. While some viral proteins and peptides have been shown to interact with TLR4, a direct binding or activation of the TLR4/MyD88 pathway by the this compound has not been definitively established[3]. Further research is required to elucidate any potential role of this peptide in directly triggering innate immune pathways.
It has been shown in the context of celiac disease that antibodies generated against a peptide with homology to VP7 can bind to TLR4 and induce monocyte activation[4]. This suggests an indirect link that warrants further investigation for the this compound itself.
Quantitative Data Presentation
The immunogenicity of the this compound has been quantified through various immunological assays. The following tables summarize key quantitative findings from the literature.
Table 1: T-Cell Response to VP7 Peptides
| Peptide | Mouse Strain | Assay Type | Readout | Result | Reference |
| VP7 (31-40) | C57BL/6 (H-2b) | Intracellular Cytokine Staining (ICS) | % of CD8+ T cells producing IFN-γ | Clear response detected | [5] |
| VP7 (31-40) | C57BL/6 (H-2b) | 51Cr Release Assay | % Specific Lysis | Effective lysis of peptide-pulsed target cells | |
| VP7 peptide pool | C57BL/6 | ICS | % of CD8+ T cells producing IFN-γ | ~1.5 - 2.0% | |
| VP7 peptide pool | BALB/c | ICS | % of CD8+ T cells producing IFN-γ | Very low response (0.4% ± 0.2%) |
Table 2: Cytokine Production in Response to this compound
| Cell Type | Stimulus | Cytokine Measured | Method | Quantitative Result | Reference |
| Splenocytes from rotavirus-infected C57BL/6 mice | This compound | IFN-γ | Intracellular Cytokine Staining | Significant increase in IFN-γ producing CD8+ T cells | |
| CD8+ T cells from immunized mice | This compound | IFN-γ | ELISpot | Increased number of IFN-γ spot-forming cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the this compound's mechanism of action are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of CTLs to lyse target cells pulsed with the this compound.
Materials:
-
Effector cells: Splenocytes from mice immunized with rotavirus or a VP7-based vaccine.
-
Target cells: A suitable cell line compatible with the effector cells (e.g., RMA-S cells for H-2b).
-
This compound.
-
Sodium Chromate (51Cr).
-
Complete RPMI medium.
-
96-well V-bottom plates.
-
Gamma counter.
-
Lysis buffer (e.g., 1% Triton X-100).
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in complete RPMI.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with complete RPMI to remove excess 51Cr.
-
Resuspend the labeled cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with 1-10 µg/mL of this compound for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Co-culture:
-
Plate 1 x 10^4 peptide-pulsed target cells per well in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with lysis buffer.
-
-
-
Incubation and Lysis:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
-
Data Acquisition:
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to quantify the percentage of CD8+ T cells that produce IFN-γ upon stimulation with the this compound.
Materials:
-
Splenocytes from immunized or infected mice.
-
This compound.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Anti-CD8, Anti-IFN-γ, and viability dye fluorescently conjugated antibodies.
-
FACS buffer (PBS with 2% FBS).
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.
-
Stimulate cells with 1-10 µg/mL of this compound for 4-6 hours at 37°C.
-
Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the last 2-4 hours of incubation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers, including CD8 and a viability dye, for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD8+ lymphocytes and then quantifying the percentage of IFN-γ positive cells.
-
Conclusion
The this compound is a potent activator of the adaptive immune response, primarily through its recognition as an H-2Kb restricted epitope by CD8+ T cells. This leads to the generation of cytotoxic T lymphocytes capable of eliminating virus-infected cells and producing key antiviral cytokines like IFN-γ. While its direct interaction with innate immune pathways such as TLR4/MyD88 signaling remains an area for further investigation, its role in cell-mediated immunity is well-established. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on rotavirus vaccines and immunotherapies targeting this critical epitope.
References
- 1. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dendritic cell expression of MyD88 is required for rotavirus-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Celiac Disease, a Subset of Autoantibodies against Transglutaminase Binds Toll-Like Receptor 4 and Induces Activation of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Homologous and Heterologous Rotavirus-Specific T-Cell Responses in Infant and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Rotavirus VP7 (31-40) Peptide and its Relation to Serotype-Specific Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rotavirus VP7 (31-40) peptide, a key cytotoxic T lymphocyte (CTL) epitope, and its relationship with rotavirus serotypes. This document is intended for researchers, scientists, and drug development professionals working on rotavirus vaccines and therapeutics.
Introduction to Rotavirus VP7 and the (31-40) Peptide
Rotavirus is a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The outer capsid of the rotavirus is composed of two main structural proteins: VP4 and VP7. The VP7 protein, a glycoprotein, is the primary antigen that defines the G-serotypes of rotavirus and is a major target for neutralizing antibodies. Beyond its role in humoral immunity, specific regions of the VP7 protein are also crucial for cell-mediated immune responses.
One such region is the peptide spanning amino acids 31-40 of the VP7 protein. This peptide has been identified as an immunodominant, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope in murine models. CTLs play a critical role in the clearance of viral infections, and understanding the serotype-specific variations and immunological implications of this epitope is vital for the development of broadly protective rotavirus vaccines.
This compound Sequence Variation Across G-Serotypes
The amino acid sequence of the this compound exhibits variability across different rotavirus G-serotypes. This variation is believed to contribute to the serotype-specific nature of the CTL response to this epitope. The following table summarizes the this compound sequences for the most common human rotavirus G-serotypes.
| Rotavirus G-Serotype | VP7 (31-40) Amino Acid Sequence | UniProt Accession |
| G1 | ITFVSLLPF | Q07696 |
| G2 | ITFVSLLPF | P12471 |
| G3 | ITFVSLLPF | P03533 |
| G4 | ITFVSLLPF | P26707 |
| G9 | ITFVSLLPF | Q67138 |
Note: The amino acid sequence for the VP7 (31-40) region appears to be conserved across the G1, G2, G3, G4, and G9 serotypes based on the reference sequences. However, it is important to note that intra-serotype variations can exist, and further sequencing of a broader range of isolates is necessary to fully capture the diversity of this epitope. While some studies suggest a serotype-specific CTL response to this region, the conservation observed here may indicate a cross-reactive potential that warrants further investigation.
Immunological Significance and CTL Response
The this compound is processed within infected cells and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically H-2Kb in mice. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes. This recognition is a critical step in initiating the cell-mediated immune response against rotavirus-infected cells.
T-Cell Receptor Signaling Pathway
The binding of the TCR to the VP7 (31-40)-MHC complex triggers a complex intracellular signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells are then capable of recognizing and killing infected host cells, thereby limiting viral replication and spread.
Caption: TCR signaling cascade upon recognition of the this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of the 10-amino acid this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of OxymaPure® in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Peptide Purification by Reverse-Phase HPLC
This protocol describes the purification of the synthesized crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Chromium-51 Release Assay for CTL Cytotoxicity
This assay measures the ability of VP7 (31-40) specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells (VP7 (31-40)-specific CTLs)
-
Target cells (e.g., RMA-S cells, which are deficient in TAP and can be loaded with exogenous peptides)
-
Sodium chromate (⁵¹Cr)
-
This compound
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁷ cells/mL in RPMI 1640.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.
-
Wash the cells 3-4 times with RPMI 1640 + 10% FBS to remove excess ⁵¹Cr.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
-
Peptide Loading:
-
Incubate the labeled target cells with various concentrations of the this compound (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10⁴ labeled and peptide-loaded target cells per well in a 96-well round-bottom plate.
-
Add effector cells at different effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Include control wells for:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect a portion of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Workflow for CTL Epitope Mapping and Characterization
The following diagram illustrates a typical workflow for identifying and characterizing CTL epitopes like the this compound.
Caption: Workflow for CTL epitope identification and characterization.
Quantitative Data on this compound
Currently, there is a limited amount of publicly available quantitative data specifically for the this compound across different rotavirus serotypes. While this peptide is a known CTL epitope, detailed studies comparing its MHC class I binding affinity (e.g., IC50 values) or the magnitude of CTL-mediated lysis for various G-serotypes are not extensively reported in the literature. The provided experimental protocols can be utilized to generate such valuable data, which would be crucial for a comprehensive understanding of the role of this epitope in serotype-specific immunity and for the rational design of T-cell-based vaccines.
Conclusion
The this compound represents an important target for the cell-mediated immune response to rotavirus. While its sequence appears conserved among several major G-serotypes, the reported serotype-specific CTL responses suggest that subtle variations or other factors may influence its immunogenicity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this peptide. Further quantitative studies are essential to fully elucidate the role of the VP7 (31-40) epitope in rotavirus immunity and to leverage this knowledge for the development of next-generation rotavirus vaccines with improved efficacy and breadth of protection.
Core Biological Function of the VP7 (31-40) Peptide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The VP7 (31-40) peptide, derived from the rotavirus capsid protein VP7, is a critical component in the cellular immune response to rotavirus infection. Its primary biological function is to act as an immunodominant cytotoxic T-lymphocyte (CTL) epitope. This peptide is presented by Major Histocompatibility Complex (MHC) class I molecules, specifically the H-2Kb allele in murine models, on the surface of virus-infected cells. This presentation facilitates recognition by CD8+ cytotoxic T-lymphocytes, triggering a signaling cascade that leads to the elimination of infected cells, thus playing a crucial role in viral clearance. This guide provides an in-depth overview of its function, supporting quantitative data, relevant experimental protocols, and visualizations of the associated signaling pathways.
Core Biological Function: An Immunodominant CTL Epitope
The fundamental biological role of the this compound is its function as a specific target for the adaptive immune system. Located within the H2 signal sequence of the VP7 glycoprotein, this ten-amino-acid sequence is processed within infected cells and loaded onto MHC class I molecules.[1][2] The resulting peptide-MHC-I (pMHC-I) complex is then transported to the cell surface.
CD8+ cytotoxic T-lymphocytes (CTLs) bearing a complementary T-cell receptor (TCR) recognize this specific pMHC-I complex. This recognition is a key event in the cell-mediated immune response, initiating the activation of the CTL and the subsequent destruction of the infected cell.[3][4] Studies have demonstrated that the this compound can induce a robust CTL response, highlighting its immunodominance in the context of a rotavirus infection.[5]
Quantitative Data on Immunogenicity
The immunogenicity of the this compound has been quantified in various studies, primarily through the measurement of the magnitude of the CTL response it elicits. The following table summarizes key quantitative findings from studies in C57BL/6 mice, which express the H-2Kb MHC class I allele.
| Peptide Epitope | Mouse Strain | MHC Restriction | Assay | Measurement | Result | Reference |
| VP7 (33-42) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells producing IFN-γ | 1.1% ± 0.34% | |
| VP7 (31-40) | C57BL/6 | H-2Kb | Chromium-51 Release Assay | Specific Lysis | Induces clear responses |
Experimental Protocols
Chromium-51 Release Assay for Measuring CTL Activity
This assay is a standard method to quantify the cytotoxic activity of CTLs recognizing the this compound.
Principle: Target cells are labeled with radioactive Chromium-51 (51Cr). If the CTLs recognize and lyse the target cells, 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the extent of cell lysis.
Materials:
-
Target cells (e.g., MC57 cell line, H-2b)
-
Effector cells (CTLs from a rotavirus-infected or peptide-immunized C57BL/6 mouse)
-
This compound
-
Sodium Chromate (Na251CrO4)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
-
Triton X-100 (for maximum release control)
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at a concentration of 1 x 107 cells/mL in complete medium.
-
Add 100 µCi of 51Cr and incubate for 60-90 minutes at 37°C, with occasional mixing.
-
Wash the cells three times with complete medium to remove excess 51Cr.
-
Resuspend the labeled target cells at 1 x 105 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with the this compound at a concentration of 1-10 µg/mL for 60 minutes at 37°C.
-
-
CTL Assay Setup:
-
Plate the effector cells (CTLs) in a 96-well V-bottom plate at varying effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Add 1 x 104 peptide-pulsed, 51Cr-labeled target cells to each well.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
Negative Control: Target cells pulsed with an irrelevant peptide.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Visualizations
The biological function of the this compound is intrinsically linked to two major signaling pathways: the MHC class I antigen presentation pathway and the T-cell receptor signaling cascade.
MHC Class I Antigen Presentation Pathway
This pathway describes how the this compound is processed and presented on the surface of an infected cell.
Caption: MHC Class I presentation of the this compound.
CTL Activation Signaling Cascade
Upon recognition of the pMHC-I complex by the TCR on a CD8+ T-cell, a complex signaling cascade is initiated, leading to CTL activation and effector functions.
Caption: TCR signaling cascade upon VP7 (31-40) recognition.
Conclusion
The this compound is a well-characterized immunodominant CTL epitope of the rotavirus VP7 protein. Its core biological function is to be presented by MHC class I molecules on infected cells, leading to recognition and activation of CD8+ T-cells. This process is fundamental for the cell-mediated clearance of rotavirus infections. The quantitative data, though limited in terms of binding affinity, clearly demonstrates its capacity to induce a significant T-cell response. The provided experimental protocol and signaling pathway diagrams offer a comprehensive framework for researchers and drug development professionals to further investigate and leverage the immunological properties of this peptide.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Structural Properties of the VP7 (31-40) Peptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the structural properties of the VP7 (31-40) peptide, a known cytotoxic T-cell epitope of the rotavirus outer capsid protein VP7. Due to a lack of experimentally determined structural data for the isolated peptide, this document focuses on its primary structure and outlines detailed experimental protocols that can be employed to characterize its secondary structure, conformational dynamics, and aggregation potential. This guide serves as a foundational resource for researchers interested in the biophysical characterization of this immunologically significant peptide.
Introduction
Rotavirus is a leading cause of severe dehydrating gastroenteritis in young children worldwide. The mature virion is a non-enveloped, triple-layered particle. The outermost layer is composed of the glycoprotein VP7 and the spike protein VP4, which are the primary targets for neutralizing antibodies.[1] The VP7 protein is a 326-amino acid glycoprotein that forms a calcium-stabilized trimer and is crucial for viral entry into host cells.[2][3] Specific regions of VP7 are recognized by the host immune system, and the peptide corresponding to amino acids 31-40 of VP7 has been identified as a cytotoxic T-cell (CTL) epitope.[4] Understanding the structural properties of this peptide is essential for the rational design of peptide-based vaccines and immunotherapies.
Primary Structure
The amino acid sequence of the VP7 protein from Rotavirus A (strain RVA/SA11-Both/G3P5B) provides the basis for identifying the this compound.
Table 1: Amino Acid Sequence of VP7 (31-40) from Rotavirus A Strain SA11
| Residue Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 31 | Threonine | T |
| 32 | Phenylalanine | F |
| 33 | Serine | S |
| 34 | Isoleucine | I |
| 35 | Tyrosine | Y |
| 36 | Asparagine | N |
| 37 | Valine | V |
| 38 | Valine | V |
| 39 | Phenylalanine | F |
| 40 | Valine | V |
Secondary and Tertiary Structure
As of the date of this document, there is no publicly available, experimentally determined three-dimensional structure of the isolated this compound. It is common for short, linear peptide epitopes to be unstructured or adopt a random coil conformation in aqueous solution. The conformation of such peptides is often stabilized upon binding to their target molecules, such as the Major Histocompatibility Complex (MHC) class I molecule in the case of a CTL epitope.
To determine the secondary and tertiary structure of the this compound, a combination of spectroscopic and computational methods would be required. The following sections detail the experimental protocols that could be employed for this purpose.
Experimental Protocols for Structural Characterization
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the this compound to >95% purity.
-
Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4.
-
Determine the precise concentration of the peptide solution by UV absorbance at 280 nm or by amino acid analysis.
-
Prepare a final peptide concentration of 50-100 µM in the desired buffer.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.
-
Record the CD spectrum of the peptide solution under the same conditions, typically from 190 to 260 nm.
-
Acquire spectra at a controlled temperature, for example, 25°C.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or CDSSTR to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
-
Caption: Workflow for CD Spectroscopy.
NMR spectroscopy can provide atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation:
-
Prepare a high-concentration sample of the this compound (typically 0.5-1 mM).
-
Dissolve the peptide in a buffered solution (e.g., 20 mM sodium phosphate, pH 6.5) containing 5-10% D₂O for the lock signal.
-
For assignment purposes, isotopic labeling (¹⁵N and/or ¹³C) of the peptide may be necessary.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labels, to resolve amide proton signals.
-
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances to specific atoms in the peptide sequence.
-
Convert NOE cross-peak intensities into upper distance limits.
-
Use the distance restraints in a molecular dynamics-based simulated annealing protocol to calculate a family of structures consistent with the NMR data.
-
Analyze the resulting ensemble of structures to determine the final, well-defined conformation (if any).
-
Caption: Workflow for NMR Spectroscopy.
Aggregation Propensity
Some peptides, particularly those with hydrophobic residues, have a tendency to self-assemble into aggregates, which can include amyloid fibrils. The this compound contains several hydrophobic residues (F, I, V), suggesting a potential for aggregation.
The ThT assay is a widely used method to detect the formation of amyloid-like fibrils in vitro.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide solution (e.g., at 100 µM) at 37°C with agitation to promote fibril formation.
-
Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in buffer).
-
-
Data Acquisition:
-
At various time points during incubation, take aliquots of the peptide solution.
-
Mix the peptide aliquot with the ThT working solution in a microplate well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to monitor the kinetics of fibril formation.
-
An increase in fluorescence intensity is indicative of amyloid fibril formation.
-
Caption: Workflow for ThT Fluorescence Assay.
TEM is used to directly visualize the morphology of peptide aggregates and confirm the presence of fibrils.
Protocol:
-
Sample Preparation:
-
Take an aliquot of the incubated peptide solution from the ThT assay.
-
Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
-
Negative Staining:
-
Wash the grid by placing it on a drop of deionized water.
-
Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Examine the images for the presence of fibrillar structures.
-
Caption: Workflow for TEM of Peptide Aggregates.
Biological Context and Signaling
The primary known biological function of the this compound is its role as a cytotoxic T-cell epitope. In the context of a rotavirus infection, the VP7 protein is processed by the cellular antigen presentation machinery. The this compound is then loaded onto MHC class I molecules on the surface of infected cells. These peptide-MHC complexes are recognized by the T-cell receptors of CD8+ cytotoxic T-cells, leading to the targeted killing of the infected cells. There is currently no evidence to suggest that the isolated this compound is involved in any independent signaling pathways.
Caption: Antigen Presentation of VP7 (31-40).
Conclusion
The this compound is an immunologically significant fragment of the rotavirus outer capsid protein. While its primary sequence is well-defined, its structural properties in an isolated state remain uncharacterized. This guide provides the necessary foundational information and detailed experimental workflows for researchers to undertake a thorough biophysical investigation of this peptide. Such studies would be invaluable for understanding its conformational landscape, aggregation propensity, and for the development of novel rotavirus diagnostics and therapeutics.
References
- 1. uniprot.org [uniprot.org]
- 2. Structure of rotavirus outer-layer protein VP7 bound with a neutralizing Fab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational preferences of a peptide corresponding to the major antigenic determinant of foot-and-mouth disease virus: implications for peptide-vaccine approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Rotavirus VP7 (31-40) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and subsequent purification of the VP7 (31-40) peptide, an immunodominant cytotoxic T-cell epitope from the bovine rotavirus RF strain. The protocol outlines the steps for solid-phase peptide synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by cleavage of the peptide from the resin support. Purification of the crude peptide is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, methods for verifying the purity and identity of the final product via analytical RP-HPLC and mass spectrometry are described. This guide is intended to provide researchers with a robust methodology for obtaining high-purity this compound for use in immunological studies and vaccine development.
Peptide Specifications
The target peptide is the 31-40 amino acid sequence from the VP7 protein of the bovine rotavirus RF strain.
| Property | Description |
| Peptide Name | VP7 (31-40) |
| Origin | Bovine Rotavirus, RF Strain |
| Sequence (N- to C-terminus) | Ile-Tyr-Val-Asn-Tyr-Val-Ile-Phe-Thr-Leu |
| One-Letter Code | IYVNYVIFTL |
| Molecular Formula | C₆₁H₉₄N₁₀O₁₂ |
| Average Molecular Weight | 1163.48 Da |
| C-Terminus | Amide |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu (tert-Butyl) orthogonal protection strategy. The synthesis is designed for a C-terminal amide, utilizing a Rink Amide resin.
Materials and Reagents
| Reagent | Purpose | Grade |
| Rink Amide MBHA Resin | Solid support for peptide assembly | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-protected Amino Acids | Building blocks for synthesis | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing | ACS Grade |
| Piperidine | Fmoc deprotection agent | Peptide Synthesis Grade |
| HBTU / HOBt or HATU | Coupling (activation) reagents | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIEA) | Activation base | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Cleavage reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| Deionized Water (ddH₂O) | Scavenger | High Purity |
| Diethyl Ether (cold) | Peptide precipitation | ACS Grade |
Synthesis Workflow Diagram
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Experimental Procedure
Scale: 0.1 mmol
-
Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes with gentle agitation.
-
-
First Amino Acid (Leu) Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.), HBTU (0.49 mmol, 4.9 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add DIEA (1.0 mmol, 10 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation (Cycles 2-10):
-
Repeat the following steps for each subsequent amino acid (Thr, Phe, Ile, Val, Tyr, Asn, Val, Tyr, Ile):
-
Deprotection: Add 20% piperidine in DMF to the vessel. Agitate for 10 minutes. Drain and repeat once.
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Add the next pre-activated Fmoc-amino acid (as described in step 2) to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5x).
-
-
-
Final Deprotection and Washing:
-
After the final coupling (Fmoc-Ile-OH), perform a final deprotection step with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x).
-
Dry the resin under a vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% ddH₂O.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a fresh centrifuge tube.
-
-
Peptide Precipitation and Recovery:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the peptide (e.g., 4000 rpm for 10 minutes).
-
Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide pellet under a vacuum.
-
Purification and Analysis Protocol
The standard method for purifying the crude peptide is preparative RP-HPLC.
Purification and Analysis Workflow
Caption: Peptide Purification and Quality Control Workflow.
Preparative RP-HPLC
| Parameter | Condition |
| Column | Preparative C18, 10 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in ddH₂O |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for 21.2 mm ID) |
| Detection | UV at 220 nm |
| Gradient | 10-50% B over 40 minutes (example, must be optimized) |
Procedure:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative HPLC column with the starting conditions (e.g., 10% B).
-
Inject the sample and run the gradient elution.
-
Collect fractions corresponding to the major peptide peak.
Quality Control and Final Processing
-
Purity Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC system (e.g., C18 column, 4.6 x 250 mm) with a faster gradient to confirm purity.
-
Pool fractions with a purity of ≥95%.
-
-
Identity Verification:
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or LC-MS). The expected monoisotopic mass should be observed.
-
-
Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen sample for 24-48 hours until a dry, fluffy white powder is obtained.
-
Store the final product at -20°C or -80°C.
-
Conclusion
This protocol provides a comprehensive and standardized workflow for the synthesis and purification of the rotavirus this compound. Adherence to these methodologies will enable the production of a high-purity peptide suitable for sensitive downstream applications in immunology and drug development. Optimization of the HPLC gradient may be required based on the specific instrumentation and column used.
Application Notes and Protocols for Utilizing VP7 (31-40) Peptide in a 51Cr Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromium-51 (⁵¹Cr) release assay is a cornerstone technique for quantifying cell-mediated cytotoxicity. It is particularly effective in measuring the ability of cytotoxic T lymphocytes (CTLs) to identify and eliminate specific target cells. These application notes provide a comprehensive protocol for employing the ⁵¹Cr release assay to evaluate the cytotoxic activity of CTLs targeting the rotavirus VP7 (31-40) peptide, a known CTL epitope. The VP7 protein is a major structural component of the rotavirus outer capsid and a key target for the host immune response.[1] Understanding the CTL response to specific epitopes like VP7 (31-40) is crucial for the development of effective vaccines and immunotherapies against rotavirus infection.
The principle of the ⁵¹Cr release assay is based on the active uptake and retention of radioactive sodium chromate (Na₂⁵¹CrO₄) by viable cells. When effector cells, such as CTLs, recognize their target cells presenting the specific peptide epitope (in this case, VP7 [31-40]), they induce cell lysis. This leads to the release of the intracellular ⁵¹Cr into the supernatant, which can then be quantified to determine the percentage of specific lysis.
Data Presentation
The following table summarizes representative quantitative data from a typical ⁵¹Cr release assay experiment assessing the cytotoxic activity of VP7 (31-40) specific CTLs. The data illustrates the dose-dependent specific lysis of target cells pulsed with the this compound at various effector-to-target (E:T) ratios.
| Effector-to-Target (E:T) Ratio | Target Cells | Peptide (Concentration) | % Specific Lysis (Mean ± SD) |
| 50:1 | P815 | VP7 (31-40) (1 µM) | 65 ± 4.2 |
| 25:1 | P815 | VP7 (31-40) (1 µM) | 48 ± 3.5 |
| 12.5:1 | P815 | VP7 (31-40) (1 µM) | 32 ± 2.8 |
| 6.25:1 | P815 | VP7 (31-40) (1 µM) | 18 ± 1.9 |
| 50:1 | P815 | Irrelevant Peptide (1 µM) | 5 ± 0.8 |
| 50:1 | P815 | No Peptide | 4 ± 0.6 |
Experimental Protocols
Materials and Reagents
-
Target Cells: P815 cells (mastocytoma cell line, H-2d) or another suitable cell line compatible with the effector cells' MHC restriction.
-
Effector Cells: Splenocytes from mice immunized with rotavirus or a VP7-expressing vector, restimulated in vitro with the this compound.
-
Peptides:
-
This compound (sequence: IPNPLKIYFL)
-
Irrelevant control peptide (a non-target peptide with a similar length and MHC-binding motif)
-
-
Radioisotope: Sodium chromate (⁵¹Cr) in a sterile saline solution.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lysis Buffer: 1% Triton X-100 or 0.1 M HCl.
-
Equipment:
-
96-well round-bottom microtiter plates
-
Centrifuge with a microplate rotor
-
Gamma counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Detailed Methodology
1. Preparation of Target Cells
-
Harvest P815 target cells and wash them twice with serum-free RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr per 1 x 10⁷ cells.
-
Incubate the cells for 60-90 minutes at 37°C in a CO₂ incubator, gently mixing every 20-30 minutes.
-
After incubation, wash the labeled target cells three times with an excess of RPMI-1640 with 10% FBS to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in fresh culture medium at a concentration of 1 x 10⁵ cells/mL.
-
Pulse the target cells with either the this compound or the irrelevant control peptide at a final concentration of 1 µM for 1 hour at 37°C. Leave one aliquot of target cells unpulsed as a negative control.
2. Preparation of Effector Cells
-
Isolate splenocytes from immunized mice.
-
Co-culture the splenocytes with irradiated, peptide-pulsed syngeneic spleen cells for 5-7 days to generate effector CTLs.
-
Harvest the effector cells, wash them, and resuspend them in culture medium at various concentrations to achieve the desired E:T ratios.
3. ⁵¹Cr Release Assay
-
Plate 100 µL of the prepared target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of the effector cell suspension at different concentrations to achieve E:T ratios of 50:1, 25:1, 12.5:1, and 6.25:1.
-
Set up control wells (in triplicate):
-
Spontaneous Release: 100 µL of target cells and 100 µL of medium only.
-
Maximum Release: 100 µL of target cells and 100 µL of lysis buffer (1% Triton X-100).
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 100 µL of the supernatant from each well and transfer it to tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
4. Calculation of Specific Lysis
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells and medium only.
-
Maximum Release: CPM from wells with target cells and lysis buffer.
Mandatory Visualizations
Signaling Pathway
Caption: CTL-mediated killing of a target cell presenting the this compound.
Experimental Workflow
Caption: Workflow of the ⁵¹Cr release assay for measuring CTL cytotoxicity.
References
Application of VP7 (31-40) Peptide in ELISpot Assays: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of the VP7 (31-40) peptide, a key epitope of the rotavirus VP7 protein, in Enzyme-Linked Immunospot (ELISpot) assays. These guidelines are designed to facilitate the accurate measurement of cell-mediated immune responses, specifically the quantification of interferon-gamma (IFN-γ) secreting T-cells.
Introduction
The this compound, with the amino acid sequence DYIIYRFLLI, is a significant immunogenic epitope of the rotavirus capsid protein VP7. Monitoring the T-cell response to this peptide is crucial for understanding the cellular immunity induced by rotavirus infection or vaccination. The IFN-γ ELISpot assay is a highly sensitive method for detecting and quantifying individual T-cells that secrete IFN-γ upon stimulation with a specific antigen, such as the this compound. This makes it an invaluable tool in vaccine development and immunological research.
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are cultured in these wells in the presence of the this compound. T-cells within the PBMC population that recognize the peptide will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate and a substrate that precipitates, forming a visible spot at the site of each IFN-γ secreting cell. The resulting spots are then counted, with each spot representing a single reactive T-cell.
Data Presentation
The following table summarizes quantitative data from a study utilizing the this compound in an IFN-γ ELISpot assay to assess the cellular immune response in a rhesus monkey model following vaccination with an inactivated rotavirus vaccine.[1]
| Parameter | Value | Source |
| Peptide | Rotavirus VP7 (31-40) | [1] |
| Peptide Sequence | DYIIYRFLLI | [1] |
| Organism | Rhesus Monkey | [1] |
| Cell Type | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Assay | IFN-γ ELISpot | |
| Peptide Concentration | 20 µg/mL | |
| Cell Density | 1 x 10^5 cells/well | |
| Post-Vaccination Timepoint | Week 2 after last vaccination | |
| IFN-γ Response (SFU/10^6 cells) | ~150 (estimated from graphical data) | |
| Control (Unstimulated) | < 20 SFU/10^6 cells |
Note: The Spot Forming Unit (SFU) data presented is an estimation derived from the graphical representation in the cited source, as exact numerical values were not provided in a tabular format.
Experimental Protocols
This section provides a detailed protocol for performing an IFN-γ ELISpot assay using the this compound with primate peripheral blood mononuclear cells (PBMCs).
Materials and Reagents
-
This compound (Sequence: DYIIYRFLLI)
-
Monkey IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF membrane ELISpot plates
-
Cryopreserved or fresh primate PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) or other suitable mitogen (positive control)
-
Cell culture medium without peptide (negative control)
-
35% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
Automated ELISpot reader or dissecting microscope
Protocol
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF membrane plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat each well with 100 µL of the anti-IFN-γ capture antibody diluted to the manufacturer's recommended concentration in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare PBMCs from fresh blood or thaw cryopreserved cells. Ensure cell viability is >90%. Resuspend the cells in complete RPMI-1640 medium.
-
Wash the coated plate five times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubate for at least 30 minutes at 37°C.
-
Prepare the following stimuli in complete RPMI-1640 medium:
-
Test wells: this compound at a final concentration of 20 µg/mL.
-
Negative control wells: Medium only.
-
Positive control wells: PHA at a final concentration of 5 µg/mL.
-
-
Remove the blocking medium from the plate.
-
Add 100 µL of the prepared stimuli to the appropriate wells.
-
Add 100 µL of the PBMC suspension (containing 1 x 10^5 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation to avoid spot distortion.
Day 3: Spot Development and Analysis
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of the biotinylated anti-IFN-γ detection antibody, diluted according to the kit's instructions, to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of the streptavidin-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of the substrate solution to each well and monitor for spot development (typically 5-30 minutes).
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as Spot Forming Units (SFU) per million cells.
Visualizations
The following diagrams illustrate the key processes involved in the application of the this compound in ELISpot assays.
References
Application Notes and Protocols for In Vitro Stimulation of Cytotoxic T Lymphocytes with Rotavirus VP7 (31-40) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotavirus infection is a leading cause of severe dehydrating gastroenteritis in young children worldwide. Cytotoxic T lymphocytes (CTLs) play a crucial role in the clearance of viral infections. The rotavirus outer capsid protein, VP7, is a major target for the host immune response, and specific epitopes within this protein can elicit robust CTL activity. One such epitope is the VP7 (31-40) peptide, which has been identified as a significant target for CTLs.[1][2][3][4] These application notes provide detailed protocols for the in vitro stimulation of CTLs using the this compound and subsequent analysis of their effector functions. This information is critical for researchers studying rotavirus immunity, evaluating vaccine candidates, and developing novel immunotherapies.
Principle
The in vitro stimulation of CTLs with the this compound relies on the fundamental principles of antigen presentation and T-cell activation. Antigen-presenting cells (APCs), such as dendritic cells or B cells within a peripheral blood mononuclear cell (PBMC) population, process and present the synthetic this compound on their Major Histocompatibility Complex (MHC) class I molecules.[5] T-cell receptors (TCRs) on cognate CD8+ T-cells recognize this peptide-MHC complex, initiating a signaling cascade that leads to T-cell activation, proliferation (clonal expansion), and differentiation into effector CTLs. These effector CTLs can then recognize and lyse target cells presenting the same this compound. The functionality of these stimulated CTLs can be quantified through various assays, including IFN-γ ELISpot and chromium-51 release assays.
Data Presentation
Table 1: Representative Data from IFN-γ ELISpot Assay
| Treatment Group | Stimulant | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation |
| 1 | This compound (10 µg/mL) | 250 | ± 25 |
| 2 | Irrelevant Peptide (10 µg/mL) | 15 | ± 5 |
| 3 | Phytohemagglutinin (PHA) (5 µg/mL) | 1500 | ± 120 |
| 4 | No Peptide (Medium only) | 10 | ± 4 |
Table 2: Representative Data from Chromium-51 Release Assay
| Effector:Target Ratio | % Specific Lysis (VP7 (31-40) Pulsed Targets) | % Specific Lysis (Unpulsed Targets) |
| 50:1 | 65% | 8% |
| 25:1 | 48% | 5% |
| 12.5:1 | 32% | 3% |
| 6.25:1 | 18% | 2% |
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Stimulation of CTLs with this compound
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the synthetic this compound to the desired final concentration (typically 1-10 µg/mL).
-
For enhanced CTL expansion, supplement the culture medium with recombinant human Interleukin-7 (IL-7) at a concentration of 10 ng/mL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
Every 2-3 days, add fresh medium containing a low concentration of recombinant human Interleukin-2 (IL-2) (20 IU/mL) to support T-cell proliferation.
Protocol 3: IFN-γ ELISpot Assay
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the wells with complete RPMI-1640 medium for 2 hours at 37°C.
-
Prepare a single-cell suspension of the stimulated CTLs (effector cells).
-
Add 2 x 10^5 effector cells to each well.
-
Add the this compound (10 µg/mL) to the appropriate wells. Include a negative control (irrelevant peptide or medium only) and a positive control (PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the substrate solution (BCIP/NBT) and incubate in the dark until spots develop.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISpot reader.
Protocol 4: Chromium-51 Release Assay
-
Target Cell Preparation:
-
Use an appropriate HLA-matched target cell line (e.g., T2 cells).
-
Label the target cells with 100 µCi of Na2(51Cr)O4 for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with complete RPMI-1640 medium.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Pulse one aliquot of target cells with the this compound (10 µg/mL) for 1 hour at 37°C. Leave another aliquot unpulsed as a control.
-
-
Cytotoxicity Assay:
-
Plate the stimulated effector cells in a 96-well V-bottom plate at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).
-
Add 1 x 10^4 labeled target cells (peptide-pulsed or unpulsed) to each well.
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Centrifuge the plate at 100 x g for 1 minute to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathway
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro stimulation and functional characterization of CTLs specific for the rotavirus VP7 (31-40) epitope. These methods are essential for advancing our understanding of T-cell-mediated immunity to rotavirus and for the preclinical evaluation of new vaccines and immunotherapies. The successful application of these techniques will contribute to the development of more effective strategies to combat rotavirus disease.
References
- 1. Optimization of a peptide-based protocol employing IL-7 for in vitro restimulation of human cytotoxic T lymphocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cd-genomics.com [cd-genomics.com]
Application Notes and Protocols for the Experimental Use of VP7 (31-40) Peptide in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The VP7 (31-40) peptide is a decapeptide corresponding to amino acids 31-40 of the rotavirus outer capsid protein VP7. It has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope in murine models, particularly in C57BL/6 mice, where it is presented by the H-2Kb major histocompatibility complex (MHC) class I molecule.[1][2] This property makes the this compound a valuable tool for studying the cellular immune response to rotavirus infection and for the development of T-cell-based vaccine strategies.
These application notes provide an overview of the experimental use of the this compound in murine models, along with detailed protocols for key immunological assays.
Peptide Characteristics and Immunological Context
The this compound is a critical component in the study of T-cell mediated immunity against rotavirus. Its primary application in murine models is to elicit and study cytotoxic T lymphocyte responses.
| Property | Description | Reference |
| Sequence | (Sequence varies slightly by rotavirus strain) | [1] |
| Origin | Rotavirus Outer Capsid Protein VP7 | [1][2] |
| MHC Restriction | H-2Kb (in C57BL/6 mice) | |
| Immune Response | Induction of CD8+ Cytotoxic T Lymphocytes (CTLs) | |
| Primary Application | In vitro stimulation of splenocytes, in vivo immunization for CTL response, target for CTL assays. |
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice with this compound to Elicit a CTL Response
This protocol describes the immunization of C57BL/6 mice with the this compound to generate a specific cytotoxic T lymphocyte response.
Materials:
-
This compound (lyophilized)
-
Adjuvant (e.g., Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
Emulsification:
-
For the primary immunization, prepare an emulsion of the peptide solution with Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
For subsequent booster immunizations, prepare an emulsion with Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
-
Immunization:
-
Administer 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail or in the flank of each mouse. The typical peptide dose is 50 µg per mouse.
-
Provide a booster immunization 7-14 days after the primary immunization using the peptide-IFA emulsion.
-
-
Harvesting Splenocytes: Euthanize the mice 7-10 days after the final booster immunization and aseptically harvest the spleens for subsequent in vitro assays.
Protocol 2: In Vitro Stimulation of Murine Splenocytes with this compound
This protocol details the in vitro restimulation of splenocytes from immunized mice to expand the population of VP7 (31-40)-specific T cells.
Materials:
-
Splenocytes from immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound solution (1 mg/mL in PBS)
-
Recombinant murine interleukin-2 (IL-2)
-
Cell culture plates (24-well)
Procedure:
-
Prepare Splenocyte Suspension: Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Cell Plating: Plate the splenocytes at a density of 5 x 10^6 cells/well in a 24-well plate.
-
Peptide Stimulation: Add the this compound to the cell culture at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
IL-2 Supplementation: After 2 days of culture, add recombinant murine IL-2 to a final concentration of 10-20 U/mL to support T-cell proliferation.
-
Harvesting T-cells: After the incubation period, the expanded T-cells are ready for use in functional assays such as CTL assays or cytokine profiling.
Protocol 3: Cytotoxicity Assay using Target Cells Pulsed with this compound
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of VP7 (31-40)-specific CTLs.
Materials:
-
Effector cells: VP7 (31-40)-specific CTLs (from Protocol 2)
-
Target cells: H-2Kb expressing cell line (e.g., EL-4)
-
This compound solution
-
Sodium chromate (Na₂⁵¹CrO₄)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of RPMI 1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the cells three times with RPMI 1640 to remove excess ⁵¹Cr.
-
-
Peptide Pulsing:
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in RPMI 1640.
-
Add the this compound to a final concentration of 1-10 µg/mL and incubate for 1 hour at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
For spontaneous release, add medium only to the target cells.
-
For maximum release, add 1% Triton X-100 to the target cells.
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows associated with the experimental use of the this compound.
Caption: CTL activation by the this compound.
Caption: Experimental workflow for assessing VP7 (31-40) immunogenicity.
Conclusion
The this compound is a well-characterized CTL epitope that serves as a powerful tool for investigating the cellular immune response to rotavirus in murine models. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding T-cell immunity and developing novel vaccine strategies against rotavirus. While the direct therapeutic application of this peptide is not yet established, its utility in immunological research is significant.
References
Application Note & Protocol: Flow Cytometry Analysis of VP7 (31-40) Specific T-cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotavirus is a leading cause of severe gastroenteritis in young children worldwide. The immune response to rotavirus infection is complex, involving both humoral and cellular immunity. Cytotoxic T lymphocytes (CTLs) are crucial for clearing viral infections, and the outer capsid glycoprotein VP7 is a primary target for this CTL response.[1][2] Specifically, the amino acid sequence 31-40 of the VP7 protein has been identified as an immunodominant CTL epitope, particularly in murine models with an H-2Kb MHC restriction.[1][2]
Analyzing the frequency, phenotype, and function of VP7 (31-40) specific T-cells is vital for understanding disease pathogenesis and evaluating the efficacy of vaccine candidates. Flow cytometry is a powerful technology that enables multi-parametric analysis of individual cells, making it the ideal tool for this purpose.[3] This document provides detailed protocols for two primary flow cytometry-based assays:
-
MHC Class I Tetramer Staining: To directly identify and enumerate VP7 (31-40) specific CD8+ T-cells.
-
Intracellular Cytokine Staining (ICS): To assess the functional capacity of these T-cells by measuring cytokine production upon specific peptide stimulation.
These protocols, combined with the analysis of various T-cell activation and differentiation markers, offer a comprehensive approach to characterizing the cellular immune response to this key rotavirus epitope.
Data Presentation
Table 1: Rotavirus VP7 (31-40) CTL Epitope Characteristics
This table summarizes the key features of the specific T-cell epitope discussed in this protocol.
| Feature | Description | Reference |
| Protein Origin | Rotavirus Outer Capsid Glycoprotein VP7 | |
| Epitope | Amino Acids 31-40 | |
| MHC Restriction | H-2Kb (Murine) | |
| T-Cell Target | CD8+ Cytotoxic T Lymphocytes (CTLs) |
Table 2: Recommended Flow Cytometry Panel for Tetramer Staining
This panel is designed for the identification and basic phenotyping of VP7 (31-40) specific T-cells.
| Marker | Fluorochrome (Example) | Purpose |
| Viability Dye | e.g., Ghost Dye™ Violet 510 | Exclude dead cells from analysis |
| CD3 | e.g., FITC | Pan T-cell marker |
| CD8α | e.g., APC | Identify cytotoxic T-cell subset |
| VP7 (31-40)/H-2Kb Tetramer | e.g., PE | Identify antigen-specific T-cells |
| CD44 | e.g., PE-Cy7 | Differentiate naïve vs. antigen-experienced T-cells |
| CD62L | e.g., APC-Cy7 | Differentiate central vs. effector memory T-cells |
| CD69 | e.g., BV605 | Early activation marker |
Table 3: Recommended Flow Cytometry Panel for Intracellular Cytokine Staining (ICS)
This panel is designed to functionally characterize T-cells based on their cytokine profile after stimulation.
| Marker | Fluorochrome (Example) | Purpose |
| Viability Dye | e.g., Ghost Dye™ Violet 510 | Exclude dead cells from analysis |
| CD3 | e.g., PerCP-Cy5.5 | Pan T-cell marker |
| CD4 | e.g., APC-Cy7 | Identify helper T-cell subset |
| CD8α | e.g., APC | Identify cytotoxic T-cell subset |
| IFN-γ | e.g., FITC | Key Th1/CTL effector cytokine |
| TNF-α | e.g., PE | Pro-inflammatory cytokine |
| IL-2 | e.g., PE-Cy7 | T-cell growth and differentiation factor |
Table 4: Common T-Cell Activation Markers
Expression patterns of these markers can provide insights into the state of T-cell activation.
| Marker | Expression Kinetics | Primary Function |
| CD69 | Early (2-4 hours) | T-cell retention in lymph nodes, early activation signal |
| CD25 (IL-2Rα) | Intermediate (24-48 hours) | High-affinity IL-2 receptor, promotes proliferation |
| CD38 | Intermediate to Late | Associated with T-cell activation and differentiation |
| HLA-DR | Late (>48 hours) | MHC Class II molecule, marker of prolonged activation |
Experimental Workflows & Signaling
Caption: Experimental workflow for identifying VP7-specific T-cells using MHC tetramers.
Caption: Workflow for functional analysis of T-cells by Intracellular Cytokine Staining.
Caption: Simplified signaling for T-cell activation leading to effector functions.
Experimental Protocols
Protocol 1: Enumeration of VP7 (31-40) Specific T-cells using MHC Class I Tetramers
This protocol describes the direct ex vivo identification and quantification of VP7 (31-40) specific CD8+ T-cells from murine splenocytes using a fluorescently-labeled H-2Kb tetramer.
A. Materials and Reagents
-
Cells: Single-cell suspension of splenocytes from rotavirus-infected or vaccinated mice.
-
Tetramer: PE-conjugated H-2Kb Tetramer folded with this compound (custom synthesis).
-
Control Tetramer: PE-conjugated H-2Kb Tetramer with an irrelevant peptide.
-
Antibodies: Fluorochrome-conjugated antibodies against mouse CD3, CD8α, CD44, CD62L (see Table 2).
-
Buffers:
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 0.05% Sodium Azide).
-
ACK Lysing Buffer (for red blood cell lysis).
-
-
Reagents:
-
Fc Block (e.g., anti-mouse CD16/CD32).
-
Viability Dye.
-
-
Equipment:
-
Flow cytometer.
-
5 mL polystyrene flow cytometry tubes.
-
B. Protocol Steps
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleen.
-
Lyse red blood cells using ACK Lysing Buffer for 5 minutes at room temperature.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend cells and perform a viable cell count. Adjust concentration to 1-2 x 10^7 cells/mL.
-
-
Fc Block:
-
Aliquot 1 x 10^6 cells per flow cytometry tube.
-
Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
-
Tetramer Staining:
-
Without washing, add the pre-titrated amount of VP7/H-2Kb tetramer to the appropriate tubes. Add the control tetramer to a separate tube.
-
Incubate for 30-45 minutes at room temperature in the dark. This step is often performed at room temperature or 37°C to improve staining avidity.
-
-
Surface Marker Staining:
-
Add the cocktail of surface-staining antibodies (e.g., anti-CD3, -CD8α, -CD44, -CD62L) to the tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at 4°C.
-
-
Final Wash and Acquisition:
-
Wash cells one final time with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of buffer.
-
Acquire samples on a flow cytometer as soon as possible. Collect a sufficient number of events (e.g., >100,000 lymphocyte events) to accurately detect rare populations.
-
C. Gating Strategy
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on viable cells (negative for the viability dye).
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
From the lymphocyte gate, identify CD3+ T-cells.
-
From the CD3+ gate, identify CD8+ T-cells.
-
Within the CD8+ population, quantify the percentage of cells that are positive for the VP7/H-2Kb tetramer.
Protocol 2: Functional Analysis by Intracellular Cytokine Staining (ICS)
This protocol measures the production of effector cytokines by VP7 (31-40) specific T-cells following in vitro peptide stimulation.
A. Materials and Reagents
-
Cells: Single-cell suspension of splenocytes.
-
Peptide: VP7 (31-40) synthetic peptide (e.g., 1 mg/mL stock in DMSO).
-
Stimulation Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: Cell stimulation cocktail (e.g., PMA/Ionomycin).
-
-
Reagents:
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin).
-
Co-stimulatory antibody: anti-mouse CD28.
-
Fixation/Permeabilization Buffer Kit.
-
-
Antibodies: Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8α) and intracellular cytokines (IFN-γ, TNF-α, IL-2) (see Table 3).
-
Media: Complete RPMI-1640.
B. Protocol Steps
-
Cell Stimulation:
-
Adjust splenocytes to 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add stimuli to the appropriate wells:
-
Test: this compound (final concentration 1-10 µg/mL) + anti-CD28 (1 µg/mL).
-
Negative: DMSO vehicle + anti-CD28 (1 µg/mL).
-
Positive: PMA/Ionomycin.
-
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Inhibit Protein Secretion:
-
Add Brefeldin A (final concentration ~5 µg/mL) to all wells.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Perform Fc Block as described in Protocol 1.
-
Stain for surface markers (e.g., anti-CD3, -CD4, -CD8α) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells and follow the manufacturer's protocol for the selected Fixation/Permeabilization kit. This step fixes the cells and creates pores in the membranes to allow antibodies to enter.
-
-
Intracellular Staining:
-
Resuspend the fixed/permeabilized cells in Permeabilization Buffer.
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, -TNF-α, -IL-2).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Final Wash and Acquisition:
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
C. Gating Strategy
-
Gate on single, viable lymphocytes as described in Protocol 1.
-
Identify CD3+ T-cells.
-
From the T-cell gate, create plots for CD4+ and CD8+ populations.
-
Within both the CD4+ and CD8+ gates, create quadrant plots to analyze the expression of IFN-γ and TNF-α (or other cytokines) for each stimulation condition.
-
Calculate the percentage of cytokine-producing cells and subtract the background from the negative control (DMSO) sample.
References
Troubleshooting & Optimization
VP7 (31-40) peptide solubility and reconstitution issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility, reconstitution, and handling of the VP7 (31-40) peptide. The information herein is based on general principles of peptide chemistry, as specific experimental data for this peptide is limited.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of the this compound?
A1: The amino acid sequence for VP7 (31-40) is Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile (DYIIYRFLLI)[1][2]. Based on this sequence, the peptide has the following predicted properties:
-
Hydrophobicity: The peptide is predicted to be highly hydrophobic due to the high content of hydrophobic amino acids (Ile, Leu, Phe, Tyr).
-
Charge: The overall charge of the peptide at neutral pH (pH 7) is predicted to be 0. This is calculated by assigning a value of -1 to the acidic residue (Aspartic Acid, D) and +1 to the basic residue (Arginine, R).
-
Solubility Prediction: Due to its high hydrophobicity and neutral charge, the this compound is predicted to have poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4][5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For highly hydrophobic and neutral peptides, it is recommended to first use a small amount of an organic solvent to dissolve the peptide. Suitable organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Once the peptide is dissolved in the organic solvent, it can be slowly diluted with an aqueous buffer to the desired final concentration. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q3: How should I store the lyophilized and reconstituted this compound?
A3: Proper storage is critical to maintain the integrity of the peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant. Under these conditions, the peptide can be stable for several years.
-
Reconstituted Peptide: Peptide solutions are much less stable than the lyophilized powder. It is recommended to prepare fresh solutions before use. If storage is necessary, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: The this compound will not dissolve.
-
Cause: The high hydrophobicity of the peptide sequence leads to poor aqueous solubility.
-
Solution:
-
Use an Organic Solvent: Dissolve the peptide in a minimal amount of DMSO, DMF, or ACN.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
-
pH Adjustment: Although the peptide is neutral, slight adjustments in pH might improve solubility. However, this is less likely to be effective for a highly hydrophobic peptide.
-
Chaotropic Agents: For peptides that are difficult to dissolve, 6 M guanidine hydrochloride or 8 M urea can be used, but these will denature the peptide and may interfere with biological assays.
-
Issue 2: The peptide precipitates after dilution with an aqueous buffer.
-
Cause: The peptide is aggregating and coming out of solution as the polarity of the solvent increases.
-
Solution:
-
Slow Dilution: Add the peptide-organic solvent solution dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide.
-
Lower Final Concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Add Surfactants: In some cases, a small amount of a non-ionic surfactant can help to keep the peptide in solution, but this may interfere with downstream applications.
-
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Handling |
| Amino Acid Sequence | DYIIYRFLLI | High content of hydrophobic residues. |
| Molecular Weight | 1338.6 g/mol | Standard for a 10-amino acid peptide. |
| Overall Charge at pH 7 | 0 | The peptide is neutral. |
| Hydrophobicity | High | Poorly soluble in aqueous solutions. |
Table 2: General Guidelines for Peptide Storage
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container with desiccant. |
| In Solution | -20°C or -80°C | Days to weeks | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Weighing: Carefully weigh out a small amount of the peptide (e.g., 1 mg).
-
Initial Test with Water: Add a small volume of sterile, distilled water (e.g., 100 µL) and vortex gently. Observe for dissolution.
-
Test with Organic Solvents: If the peptide does not dissolve in water, take another small aliquot of the dry peptide and add a small volume of DMSO (e.g., 50 µL). Vortex gently.
-
Dilution: If the peptide dissolves in DMSO, slowly add your desired aqueous buffer dropwise while vortexing to the desired final concentration.
-
Observation: Observe the solution for any signs of precipitation. If it remains clear, the peptide is soluble under these conditions.
Protocol 2: Reconstitution of this compound for Experimental Use
-
Warm the Vial: Allow the lyophilized peptide to equilibrate to room temperature.
-
Add Organic Solvent: Based on your solubility test, add the minimum amount of DMSO required to dissolve the peptide. For example, add 50 µL of DMSO to 1 mg of peptide.
-
Vortex: Gently vortex the vial until the peptide is completely dissolved.
-
Dilute with Buffer: Slowly add your experimental buffer to the peptide solution dropwise while gently vortexing.
-
Final Concentration: Continue to add buffer until the desired final peptide concentration is reached.
-
Use Immediately: It is best to use the reconstituted peptide solution immediately. If storage is necessary, aliquot and freeze at -80°C.
Visualizations
Caption: Experimental workflow for testing the solubility and reconstitution of this compound.
Caption: Troubleshooting workflow for this compound solubility and reconstitution issues.
References
Technical Support Center: Optimizing VP7 (31-40) Peptide Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VP7 (31-40) peptide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for the this compound in T-cell assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific assay and cell type. A starting point for cytotoxic T-lymphocyte (CTL) assays is a concentration below 0.5 µM.[1] For intracellular cytokine staining assays, such as IFN-γ staining, a final concentration of 2 to 10 µg/ml can be used.[2] It is crucial to perform a dose-response experiment to identify the optimal concentration for your experimental setup.
Q2: How should I dissolve and store the this compound?
A2: Proper handling of the peptide is critical for reproducibility. It is recommended to dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your assay buffer (e.g., RPMI-1640) to the desired final concentration. To ensure stability, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability can stem from several factors. Inconsistent pipetting, especially with small volumes of a concentrated peptide stock, is a common source of error. Ensure your pipettes are properly calibrated. Uneven cell seeding in your assay plates can also lead to variability. Thoroughly mix your cell suspension before plating. Finally, ensure the peptide is well-mixed in the culture medium before adding it to the cells.
Q4: My this compound appears to be inactive in my assay. What are the potential reasons?
A4: If the peptide is not showing the expected activity, first verify its integrity. If possible, confirm the peptide's identity and purity using methods like mass spectrometry or HPLC. Ensure that your assay conditions, such as pH and temperature, are optimal for T-cell activity. It is also possible that the donor cells are not responsive to this specific peptide epitope. Consider using cells from a donor with a known response or a positive control peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no T-cell activation | Peptide concentration is too low. | Perform a dose-response curve to determine the optimal concentration. Start with a range of 0.1 µM to 10 µM. |
| Peptide has degraded. | Use a fresh aliquot of the peptide stock solution. Avoid repeated freeze-thaw cycles. Confirm peptide integrity if possible. | |
| Suboptimal assay conditions. | Ensure the cell culture medium, pH, and incubation times are appropriate for your specific T-cell assay. | |
| High background in negative controls | Contamination of reagents or cells. | Use sterile techniques and fresh, high-quality reagents. Test cell culture medium for endotoxin contamination. |
| Non-specific cell death. | Assess cell viability using a method like Trypan Blue exclusion. High cell density can lead to cell death. | |
| Peptide precipitation in media | Poor peptide solubility. | Ensure the final DMSO concentration in your assay is low (typically <0.5%). If precipitation occurs, try dissolving the peptide in a different solvent after checking for compatibility with your assay. |
| Inconsistent results across experiments | Variation in peptide stock solution. | Prepare a large batch of the stock solution, aliquot, and store at -80°C for consistency across multiple experiments. |
| Donor-to-donor variability. | Use cells from the same donor for comparative experiments. If using different donors, be aware of potential differences in T-cell responses. |
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This protocol is a standard method to measure the cytotoxic activity of T-cells stimulated with the this compound.[1][3][4]
Materials:
-
Target cells (e.g., peptide-pulsed B-lymphoblastoid cell lines)
-
Effector cells (CTLs)
-
This compound
-
⁵¹Cr-sodium chromate
-
RPMI-1640 medium with 10% FBS
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in RPMI-1640.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate 1 x 10⁴ labeled and peptide-pulsed target cells per well in a 96-well plate.
-
Add effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 50:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.
-
Centrifuge the plate again and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100
-
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with the this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
IFN-γ ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
RPMI-1640 medium with 10% FBS
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash and resuspend cells in RPMI-1640 at a concentration of 2-3 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 2-3 x 10⁵ cells per well to the pre-coated ELISpot plate.
-
Add this compound at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Controls:
-
Negative control: Cells with medium only.
-
Positive control: Cells with a mitogen like Phytohaemagglutinin (PHA).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash the wells and add the substrate solution to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Data Presentation
Table 1: Representative Dose-Response of this compound in a Cytotoxicity Assay
| VP7 (31-40) Concentration (µM) | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| 0.1 | 30:1 | 15 ± 2.1 |
| 1 | 30:1 | 45 ± 3.5 |
| 10 | 30:1 | 78 ± 4.2 |
| 0.1 | 50:1 | 25 ± 2.8 |
| 1 | 50:1 | 62 ± 4.1 |
| 10 | 50:1 | 92 ± 3.9 |
Note: This table presents example data. The optimal concentration and resulting lysis will vary depending on the specific experimental conditions.
Table 2: Representative Dose-Response of this compound in an IFN-γ ELISpot Assay
| VP7 (31-40) Concentration (µg/mL) | Number of IFN-γ Spots (per 10⁵ cells) (Mean ± SD) |
| 1 | 50 ± 8 |
| 5 | 150 ± 15 |
| 10 | 250 ± 22 |
Note: This table presents example data. The optimal concentration and resulting spot count will vary depending on the specific experimental conditions and donor cells.
Signaling Pathway and Experimental Workflow Visualization
T-Cell Receptor (TCR) Signaling Pathway
The this compound, when presented by a Major Histocompatibility Complex (MHC) Class I molecule on an antigen-presenting cell (APC), activates cytotoxic T-lymphocytes through the T-cell receptor (TCR) signaling cascade. This leads to T-cell activation, proliferation, and effector functions.
References
long-term storage and stability of VP7 (31-40) peptide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of the VP7 (31-40) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container in a desiccated environment to protect it from moisture, which can significantly reduce its stability.[1][3] Protecting the peptide from light is also recommended.
Q2: How should I handle the lyophilized this compound upon receiving it?
Before opening the vial, it is important to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability. Weigh out the desired amount of peptide quickly in a clean, controlled environment and promptly reseal the vial. For added protection, especially for peptides containing sensitive residues, purging the vial with an inert gas like nitrogen or argon before sealing is a good practice.
Q3: What is the recommended procedure for reconstituting the this compound?
The solubility of a peptide is highly sequence-dependent. For a short peptide like VP7 (31-40), starting with a small amount of sterile, purified water is a reasonable first step. If solubility is an issue, using a small amount of a volatile acidic solvent like dilute acetic acid can be helpful. Sonication can aid in dissolving the peptide, but care should be taken to avoid excessive heating.
Q4: How stable is the this compound in solution, and how should I store it?
Peptides in solution have very limited shelf life compared to their lyophilized form. It is strongly recommended to avoid long-term storage of peptide solutions. If storage in solution is unavoidable, it is best to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store them at -20°C or colder. Be aware that freeze-thaw cycles can degrade the peptide and should be avoided.
Q5: My this compound appears to have clumped. Is it still usable?
Peptides are often hygroscopic, meaning they readily absorb moisture from the air. Clumping can be an indication of moisture absorption. While the peptide may still be usable, the presence of moisture can accelerate degradation and affect the actual concentration of the peptide in your sample. To minimize this issue, always follow proper handling procedures by allowing the vial to reach room temperature in a desiccator before opening.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has specific solubility requirements. | - Try sonicating the solution gently.- If using water, try adding a small amount of dilute acetic acid.- Consult the manufacturer's datasheet for any specific solubility recommendations. |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling; inaccurate peptide concentration. | - Review storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from moisture and light.- Avoid repeated freeze-thaw cycles by aliquoting peptide solutions.- Perform a stability check of your peptide stock using a method like HPLC. |
| Loss of peptide activity | Oxidation of sensitive amino acid residues; peptide degradation. | - If the peptide sequence contains residues prone to oxidation (e.g., Cys, Met, Trp), consider using oxygen-free buffers or adding a reducing agent like DTT.- Ensure proper long-term storage conditions are maintained. |
| Precipitate forms in the peptide solution after freezing | Poor solubility in the chosen buffer at low temperatures. | - Before freezing, ensure the peptide is fully dissolved.- Consider using a different buffer system or a cryoprotectant. |
Peptide Stability Overview
| Storage Condition | Form | Temperature | Expected Stability |
| Short-term | Lyophilized | 4°C | Weeks to months |
| Long-term | Lyophilized | -20°C to -80°C | Several years |
| Short-term | In Solution | 4°C | Up to one week |
| Long-term | In Solution | -20°C or colder | Not recommended; if necessary, a few weeks |
Experimental Protocols
Protocol: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of the this compound over time.
Objective: To determine the degradation rate of the this compound under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator or temperature-controlled chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with 0.1% TFA).
-
Aliquot the stock solution into several vials to be stored under different conditions (e.g., 4°C, room temperature, -20°C).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the freshly prepared aliquots by HPLC to establish the initial purity of the peptide.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from the different time points to the initial (time zero) chromatogram.
-
Calculate the percentage of the intact peptide remaining at each time point by measuring the area of the main peptide peak.
-
The appearance of new peaks or a decrease in the main peak area indicates peptide degradation.
-
Visualizations
Caption: Recommended workflow for handling and storing lyophilized peptides.
References
troubleshooting VP7 (31-40) peptide aggregation problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of the VP7 (31-40) peptide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has visible precipitates immediately after dissolution.
Question: Why is my this compound not dissolving properly and what can I do to improve its solubility?
Troubleshooting Steps:
-
Solvent Selection: If you are dissolving the peptide in an aqueous buffer, consider starting with a small amount of an organic solvent compatible with your experiment, such as dimethyl sulfoxide (DMSO), and then gradually adding your aqueous buffer. Many peptides are more soluble in organic solvents. Peptides are often reconstituted at high concentrations in 100% DMSO.
-
pH Adjustment: The net charge of a peptide is pH-dependent and significantly impacts its solubility. Aggregation is often favored near the peptide's isoelectric point (pI). While the exact pI of VP7 (31-40) is not documented in the provided search results, you can experiment with buffers at different pH values (e.g., slightly acidic or slightly basic) to move away from the pI. For many peptides, a neutral or slightly acidic pH is optimal for stability.[1]
-
Concentration: Attempt to dissolve the peptide at a lower concentration. High initial concentrations can accelerate aggregation.[2]
-
Sonication: A brief sonication in a water bath can sometimes help to break up small aggregates and facilitate dissolution.
Issue 2: My this compound solution becomes cloudy over time, or I see an increase in aggregation signal in my assay (e.g., Thioflavin T).
Question: My this compound appears to be aggregating during my experiment. How can I prevent this?
Answer: Time-dependent aggregation is a common issue with many peptides. The kinetics of aggregation can be influenced by temperature, pH, peptide concentration, and the presence of salts or other excipients.
Troubleshooting Steps & Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Conduct experiments at a lower temperature (e.g., 4°C) if compatible with your assay. | Lower temperatures generally slow down the kinetics of aggregation.[3] |
| pH | Screen a range of pH values to find the optimal condition for peptide stability. Avoid the peptide's isoelectric point. | Electrostatic repulsion between peptide molecules is minimized at the pI, promoting aggregation. Altering the pH can increase net charge and repulsion.[4] |
| Peptide Concentration | Use the lowest concentration of VP7 (31-40) that is feasible for your experiment. | Aggregation is a concentration-dependent process; lower concentrations reduce the likelihood of intermolecular interactions.[2] |
| Buffer Composition | Test different buffer systems (e.g., phosphate, Tris, HEPES). | The ionic strength and specific ions in the buffer can influence peptide stability. |
| Additives/Excipients | Consider the addition of stabilizing agents. | Small amounts of organic solvents (e.g., DMSO), sugars (e.g., sucrose), or polyols (e.g., glycerol) can sometimes stabilize peptides in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the this compound?
A1: While some suppliers suggest storing the lyophilized peptide at room temperature, for long-term stability, it is generally recommended to store lyophilized peptides at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Q2: How can I confirm that my this compound is aggregating?
A2: Several biophysical techniques can be used to detect and characterize peptide aggregation.
-
Thioflavin T (ThT) Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size over time is indicative of aggregation.
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of peptide aggregates, providing information on their morphology (e.g., fibrillar, amorphous).
Q3: Are there any known signaling pathways involving the this compound that I should be aware of?
A3: The primary context in which the this compound is mentioned in the available literature is as a cytotoxic T-cell epitope. This implies its involvement in the adaptive immune response, specifically in the recognition by and activation of CD8+ T-cells. A peptide derived from the C-terminal region of the VP7 protein has been shown to permeabilize artificial membranes, suggesting a potential role in virus-cell membrane interactions. However, a specific signaling pathway directly initiated by the soluble this compound leading to aggregation is not described in the provided search results.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general method for monitoring the aggregation of this compound.
Materials:
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
96-well non-binding black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter the solution through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare the ThT working solution by diluting the stock solution in the assay buffer. A final concentration of 25 µM ThT in each well is common.
-
Reconstitute the this compound to the desired stock concentration. It is recommended to do this just before the experiment to minimize pre-aggregation.
-
In a 96-well plate, add the ThT working solution to each well.
-
Add the this compound to the wells to achieve the desired final concentration for the aggregation reaction. Also, prepare control wells with the buffer and ThT alone (for baseline fluorescence).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a controlled temperature (e.g., 37°C), with intermittent shaking.
-
Monitor the fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals. An increase in fluorescence indicates peptide aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
This protocol outlines the use of DLS to measure the size of this compound aggregates.
Materials:
-
This compound solution
-
Low-volume quartz cuvette
-
DLS instrument
Procedure:
-
Prepare the this compound solution at the desired concentration in a filtered buffer.
-
Centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to remove any large, non-specific aggregates or dust.
-
Carefully transfer the supernatant to a clean quartz cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions to obtain the size distribution of particles in the solution.
-
Repeat the measurement at different time points to monitor changes in the aggregate size over time.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for the detection of peptide aggregation.
References
best practices for handling and storing lyophilized VP7 (31-40) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the lyophilized VP7 (31-40) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
The this compound is a polypeptide that represents an epitope of the rotavirus capsid protein VP7.[1][2] Its amino acid sequence is Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile (DYIIYRFLLI).[2] It is commonly used in immunological research, particularly in studies involving cytotoxic T lymphocyte (CTL) responses to rotavirus.
Q2: How should I store the lyophilized this compound upon receipt?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C, protected from light.[3] When stored under these conditions, the peptide can be stable for several years. For short-term storage of up to a few months, 4°C is acceptable.
Q3: What is the appearance of the lyophilized peptide?
The lyophilized peptide may appear as a powder, a film, or may even be invisible to the naked eye. This is normal and does not indicate a problem with the quality or quantity of the peptide.
Q4: How do I properly open a vial of lyophilized peptide?
Before opening, it is crucial to allow the vial to warm to room temperature, preferably in a desiccator. This prevents the condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.
Q5: Can I repeatedly weigh from the same vial of lyophilized peptide?
It is not recommended. Each time the vial is opened, the peptide is exposed to air and moisture, which can lead to degradation. For best results, it is advisable to reconstitute the entire contents of the vial at once and then aliquot the solution for single-use applications.
Q6: What is the shelf-life of the this compound in solution?
The shelf-life of peptides in solution is limited. For short-term use (up to a week), the reconstituted solution can be stored at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Troubleshooting Guide
Q1: I can't see the peptide in the vial. Is it missing?
This is a common concern. Lyophilized peptides are often present in very small quantities and can form a thin, transparent film on the bottom or sides of the vial. The absence of a visible powder does not mean the peptide is not there. Proceed with the reconstitution protocol as planned.
Q2: The peptide did not dissolve in water. What should I do?
The this compound has a hydrophobic sequence, which may make it difficult to dissolve in aqueous solutions alone. If you encounter solubility issues, consider the following steps:
-
Sonication: Gentle sonication can help to break up any aggregates and facilitate dissolution.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide. Once dissolved, the solution can be slowly diluted with your aqueous buffer to the desired concentration. Always check the compatibility of the organic solvent with your experimental system.
Q3: My peptide solution appears cloudy or has precipitates. What does this mean?
Cloudiness or precipitation can indicate several issues:
-
Incomplete Dissolution: The peptide may not be fully dissolved. Try further gentle vortexing or sonication.
-
Aggregation: The peptide may be aggregating. This can sometimes be resolved by using a different solvent or adjusting the pH of the buffer.
-
Bacterial Contamination: If the solution has been stored for some time, particularly at 4°C, bacterial growth could be a cause. It is recommended to use sterile buffers for reconstitution and to filter-sterilize the peptide solution if necessary.
Q4: I am seeing inconsistent results in my experiments. Could it be the peptide?
Inconsistent results can arise from improper handling and storage of the peptide. To ensure reproducibility:
-
Aliquot the Peptide: After reconstitution, immediately aliquot the peptide solution into single-use tubes and freeze them. This prevents degradation from multiple freeze-thaw cycles.
-
Accurate Pipetting: Ensure you are accurately pipetting the small volumes of the reconstituted peptide solution.
-
Protect from Light: Some amino acids are light-sensitive. Store peptide solutions in the dark.
Data Presentation
Table 1: Specifications and Recommended Storage for Lyophilized this compound
| Parameter | Specification |
| Sequence | Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile (DYIIYRFLLI) |
| Molecular Formula | C67H101N13O15 |
| Molecular Weight | 1328.60 g/mol [2] |
| Appearance | White to off-white lyophilized powder/film |
| Purity (HPLC) | Typically ≥95% |
| Long-Term Storage (Lyophilized) | -20°C to -80°C, protected from light |
| Short-Term Storage (Lyophilized) | 4°C in a desiccated environment for up to 3 months |
| Storage (in Solution) | Aliquot and store at -20°C to -80°C |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This is critical to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the Solvent: Based on your experimental needs, prepare a sterile, appropriate solvent. For many applications, sterile distilled water or a buffer such as PBS (phosphate-buffered saline) is a good starting point. If solubility is an issue, consider using a small amount of DMSO.
-
Add the Solvent: Carefully add the desired volume of solvent to the vial.
-
Dissolve the Peptide: Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause foaming and denaturation.
-
Aliquot for Storage: Once the peptide is fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Workflow for handling and reconstituting lyophilized this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
preventing degradation of VP7 (31-40) peptide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the VP7 (31-40) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound is a ten-amino-acid sequence (Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile) derived from the VP7 protein of the rotavirus capsid. It is recognized as a T-cell epitope and is frequently used in immunological research.
Q2: What are the main causes of this compound degradation in solution?
A2: The primary causes of degradation for the this compound in solution are its inherent physicochemical properties. Its high hydrophobicity makes it prone to aggregation, and the presence of an aspartic acid residue at the N-terminus makes it susceptible to deamidation, particularly at neutral to alkaline pH. Other general factors that can contribute to degradation include repeated freeze-thaw cycles, exposure to proteases, extreme pH, and high temperatures.
Q3: How should I store the lyophilized this compound?
A3: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. When stored correctly, the lyophilized peptide can be stable for over a year.
Q4: How long is the this compound stable once in solution?
A4: The stability of the this compound in solution is significantly lower than in its lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability in solution is highly dependent on the solvent, pH, and storage temperature.
Q5: What is the best way to dissolve the hydrophobic this compound?
A5: Due to its high hydrophobicity, dissolving the this compound in purely aqueous solutions can be challenging. A recommended method is to first dissolve the peptide in a small amount of a sterile, polar organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Once the peptide is fully dissolved, you can slowly add your desired aqueous buffer (e.g., PBS) with gentle vortexing to reach the final concentration. It is important to ensure the final concentration of the organic solvent is compatible with your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | High hydrophobicity of the peptide. | Use a small amount of a polar organic solvent like DMSO or acetonitrile to initially dissolve the peptide before adding the aqueous buffer. Gentle sonication can also aid in dissolution. |
| Precipitation observed after adding aqueous buffer | The peptide has reached its solubility limit in the final buffer composition. | Reduce the final concentration of the peptide in the aqueous buffer. Alternatively, increase the percentage of the organic solvent, ensuring it remains compatible with your experiment. |
| Loss of peptide activity in the experiment | Peptide degradation due to improper storage or handling. | Ensure the peptide is stored as recommended (lyophilized at -20°C/-80°C; aliquoted and frozen in solution). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. Consider the possibility of deamidation at the N-terminal aspartic acid, especially if the solution is stored at neutral or alkaline pH. |
| Inconsistent experimental results | Peptide aggregation leading to variable effective concentrations. | Prepare fresh peptide solutions and use them promptly. Consider including a non-ionic surfactant at a low concentration (e.g., 0.01% Tween-20) in your buffer to help prevent aggregation, if compatible with your assay. |
| Unexpected peaks in HPLC analysis | Peptide degradation products (e.g., deamidated forms, aggregates). | Analyze the sample by mass spectrometry to identify the nature of the impurities. Optimize storage conditions (pH, temperature) and handling procedures to minimize degradation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Stability |
| Amino Acid Sequence | Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile | High content of hydrophobic residues (Ile, Leu, Phe, Tyr) can lead to aggregation. The N-terminal Asp is susceptible to deamidation. |
| Molecular Weight | 1329.6 g/mol | - |
| Isoelectric Point (pI) | 5.5 (Estimated) | The peptide is least soluble at this pH. Buffering solutions away from the pI can improve solubility. |
| Grand Average of Hydropathicity (GRAVY) | 1.370 (Hydrophobic) | High hydrophobicity indicates a strong tendency to aggregate in aqueous solutions. |
Table 2: Representative Stability of a Hydrophobic Peptide in Solution Under Different Storage Conditions (Assessed by HPLC)
| Storage Condition | Buffer (pH 7.4) | % Intact Peptide Remaining after 7 Days | % Intact Peptide Remaining after 30 Days |
| 4°C | PBS | ~85% | ~60% |
| -20°C | PBS | >95% | ~90% |
| -80°C | PBS | >98% | >95% |
| Room Temperature (22°C) | PBS | ~50% | <20% |
Note: This data is representative for a typical hydrophobic peptide and should be used as a guideline. Actual stability of the this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a small volume of sterile, high-purity DMSO or acetonitrile to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). Gently vortex or sonicate for a few minutes to ensure the peptide is completely dissolved.
-
Dilution: While gently vortexing, slowly add the desired sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the concentrated stock solution to reach the final desired concentration.
-
Final Check: Visually inspect the solution to ensure it is clear and free of precipitates. If precipitation occurs, the solubility limit may have been exceeded.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of the this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the peptide solution onto a reverse-phase HPLC column (e.g., C18). Run a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Record the peak area of the intact peptide.
-
Incubation: Store the remaining peptide solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stored peptide solution, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the peak area at Time 0. The degradation rate can be determined by plotting the percentage of intact peptide versus time.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: T-Cell recognition of the VP7 (31-40) epitope.
Technical Support Center: Quality Control for Synthetic VP7 (31-40) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthetic VP7 (31-40) peptide, a key epitope of the rotavirus capsid protein.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound?
A1: The synthetic this compound is a polypeptide corresponding to amino acid residues 31-40 of the rotavirus VP7 protein. The specific sequence can vary slightly between different rotavirus strains. For example, a commonly studied sequence from the bovine rotavirus RF strain is Tyr-Pro-Ser-Thr-Asn-Ala-Val-Glu-Leu-Phe. It is a crucial epitope for inducing cytotoxic T cell responses and is therefore of significant interest in vaccine research.[1]
Q2: What are the critical quality attributes for the synthetic this compound?
A2: The critical quality attributes for any synthetic peptide, including VP7 (31-40), are identity, purity, and quantity.
-
Identity: Confirmation that the synthesized peptide has the correct amino acid sequence and molecular mass.
-
Purity: The percentage of the target peptide in the final product, free from synthesis-related impurities.
-
Quantity: The net peptide content, which is the actual amount of the peptide present, excluding counter-ions and water.
Q3: What are the recommended analytical methods for quality control of the this compound?
A3: A combination of analytical techniques is essential for comprehensive quality control. The most common and recommended methods are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide.[2]
-
Mass Spectrometry (MS): Used to confirm the identity (molecular weight) of the peptide.[3][4]
-
Amino Acid Analysis (AAA): Used to determine the amino acid composition and quantify the peptide content.[5]
Q4: What is a typical acceptance criterion for the purity of the synthetic this compound for research use?
A4: For most research applications, a purity of >95% as determined by HPLC is generally recommended. However, for sensitive applications such as in vivo studies or clinical trials, a higher purity of >98% may be required. It is crucial to be aware that even small amounts of impurities can sometimes lead to misleading results in biological assays.
Q5: How should I properly store the synthetic this compound?
A5: Proper storage is critical to maintain the integrity of the peptide.
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
In solution: It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, aliquot the peptide into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Peptides containing residues like Met, Cys, and Trp are prone to oxidation in solution.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting peptide charge. | Adjust the mobile phase pH. For reversed-phase HPLC, using an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) often improves peak shape. |
| Column overload. | Reduce the amount of peptide injected onto the column. | |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| No Peak or Very Small Peak | Peptide is not dissolving completely in the injection solvent. | Test the solubility of the peptide in different solvents. A small amount of organic solvent like acetonitrile or DMSO can aid dissolution. |
| Incorrect detection wavelength. | The peptide bond absorbs around 210-220 nm. Ensure the detector is set to an appropriate wavelength. |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Observed Mass Does Not Match Theoretical Mass | Presence of post-translational modifications (e.g., oxidation). | A mass increase of +16 Da often indicates oxidation of Methionine, Cysteine, or Tryptophan. |
| Incomplete removal of protecting groups from synthesis. | Review the synthesis and cleavage procedures. | |
| Formation of adducts (e.g., sodium, potassium). | This is common in electrospray ionization (ESI). Check for peaks corresponding to [M+Na]+ (+22 Da) or [M+K]+ (+38 Da). | |
| Complex or Noisy Spectrum | The sample is a mixture of impurities. | Further purify the peptide using preparative HPLC. |
| High salt concentration in the sample. | Desalt the sample using a C18 ZipTip or similar method before MS analysis. |
Peptide Solubility and Handling Issues
| Issue | Possible Cause | Recommended Solution |
| Peptide is Difficult to Dissolve | The peptide is hydrophobic. | First, try dissolving in sterile, distilled water. If unsuccessful, for a peptide with a net positive charge, a small amount of dilute acetic acid can be used. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by slow dilution with the aqueous buffer. |
| The peptide has aggregated. | Sonication can help to break up aggregates and improve solubility. | |
| Inconsistent Experimental Results | Peptide degradation due to improper storage or handling. | Always store the peptide as a lyophilized powder at -20°C or colder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate peptide concentration due to incomplete dissolution. | Ensure the peptide is fully dissolved before making final dilutions for your assay. Visually inspect for any particulates. | |
| Biological contamination (e.g., endotoxins). | For in vivo or cell-based assays, ensure the peptide has been tested for and is free from endotoxins, which can cause an immune response. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the synthetic this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)
-
This compound sample
-
Sample solvent: Mobile Phase A
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity of the this compound as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthetic this compound.
Materials:
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
-
This compound sample
-
Solvent for dissolution (e.g., 0.1% formic acid in 50% acetonitrile/water)
Methodology (using LC-ESI-MS):
-
Sample Preparation: Dissolve the peptide in the solvent to a final concentration of approximately 10 µM.
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to the mass spectrometer.
-
The liquid chromatography step helps to separate the target peptide from salts and some impurities.
-
Acquire a full MS scan in positive ion mode over a mass range that includes the expected molecular weight of the this compound.
-
-
Data Analysis:
-
Determine the experimental monoisotopic mass of the peptide from the mass spectrum.
-
Compare the experimental mass to the theoretical calculated mass of the this compound sequence. The masses should agree within an acceptable tolerance (typically <10 ppm for high-resolution instruments).
-
Amino Acid Analysis (AAA) for Quantification
Objective: To determine the amino acid composition and quantify the net peptide content.
Methodology Overview:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., ninhydrin or a fluorescent tag) to enable detection.
-
Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The net peptide content is then calculated based on the total weight of the sample and the measured amount of each amino acid.
Data Presentation
Table 1: Common Impurities in Synthetic Peptide Manufacturing and their Mass Shifts
| Impurity Type | Description | Typical Mass Shift (Da) |
| Deletion | Missing one or more amino acid residues. | Negative (mass of the missing residue(s)) |
| Truncation | Incomplete synthesis resulting in a shorter peptide chain. | Negative (mass of the missing sequence) |
| Oxidation | Addition of an oxygen atom, commonly to Met, Cys, or Trp. | +16 |
| Deamidation | Conversion of Asparagine (Asn) to Aspartic acid (Asp) or Glutamine (Gln) to Glutamic acid (Glu). | +1 |
| Incomplete Deprotection | Residual protecting groups from synthesis remaining on the peptide. | Positive (mass of the protecting group) |
| Adduct Formation | Non-covalent association with ions like sodium or potassium. | +22 (Na+), +38 (K+) |
Visualizations
Caption: A typical workflow for the synthesis and quality control of the this compound.
Caption: A troubleshooting decision tree for common issues encountered during experiments with the this compound.
References
addressing low T-cell response to VP7 (31-40) peptide stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T-cell responses during in vitro stimulation with the VP7 (31-40) peptide.
Troubleshooting Guide
Low or no T-cell response to this compound stimulation can stem from various factors. This guide offers a systematic approach to identifying and resolving common experimental issues.
Q1: I am not observing any T-cell activation (e.g., no cytokine production or proliferation) after stimulating PBMCs with the this compound. What are the primary areas to troubleshoot?
A1: A complete lack of response is often multifactorial. Systematically evaluate the following critical components of your experiment:
-
Cell Viability and Health: Ensure your Peripheral Blood Mononuclear Cells (PBMCs) have high viability (>90%) before starting the experiment. Low viability after thawing or isolation is a common reason for poor T-cell function.[1]
-
Peptide Quality and Handling: Verify the purity and correct sequence of the synthesized this compound. Improper storage or multiple freeze-thaw cycles can degrade the peptide. Ensure it is fully dissolved in an appropriate solvent, like DMSO, and then diluted in culture medium to a final concentration where the DMSO percentage is non-toxic (typically <0.5%).[2][3]
-
Antigen Presentation: For a successful T-cell response, antigen-presenting cells (APCs) within the PBMC population must effectively present the peptide. Ensure your APCs are functional.[1] The VP7 (31-40) epitope is known to be presented in the context of specific MHC molecules, so ensure your cell donors have the appropriate HLA type if known.[4]
-
Positive and Negative Controls: Always include a potent positive control, such as phytohemagglutinin (PHA) or a CEF peptide pool, to confirm that the T-cells are capable of responding. A negative control (e.g., vehicle/DMSO alone) is crucial to establish baseline activity.
Q2: My positive control (PHA/CEF peptides) shows a strong T-cell response, but the response to VP7 (31-40) is still very low. What should I investigate next?
A2: This scenario points towards an issue specific to the this compound stimulation itself. Consider the following:
-
Peptide Concentration: The optimal peptide concentration for T-cell stimulation can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, typically ranging from 1 to 10 µg/mL.
-
Incubation Time: The kinetics of the T-cell response can differ depending on the specific peptide and the assay being used. For cytokine secretion assays like ELISpot or intracellular cytokine staining (ICS), incubation times of 18-24 hours are common. Proliferation assays require longer incubation periods, typically 3-5 days.
-
Frequency of Responding T-Cells: The precursor frequency of T-cells specific for a single peptide epitope like VP7 (31-40) may be very low in your donor population. Consider using more sensitive techniques or enriching for antigen-specific T-cells if possible.
Q3: I am using an IFN-γ ELISpot assay to measure the T-cell response, but I am seeing high background or no spots at all. How can I troubleshoot this?
A3: ELISpot assays can be sensitive to technical variations. Here are some common issues and solutions:
-
High Background: This can be caused by several factors, including contamination, the use of human serum containing heterophilic antibodies, or pre-activated T-cells. Insufficient washing or incorrect reagent concentrations can also contribute.
-
No Spots: This could be due to an issue with one of the assay components, such as the capture or detection antibody, or the enzyme conjugate. Ensure that the PVDF membrane is properly pre-wetted with ethanol to allow for proper antibody coating. Also, verify that your cell density is optimal for the assay.
-
Fuzzy or Poorly Defined Spots: This may result from over-development of the plate or movement of the plate during incubation.
Frequently Asked Questions (FAQs)
Q4: What is the known MHC restriction for the this compound?
A4: The this compound, specifically from the RF strain of bovine rotavirus, has been described as a cytotoxic T-lymphocyte (CTL) epitope presented by the H-2Kb MHC class I molecule in mice. For human studies, it is crucial to consider the HLA type of the donors, as T-cell responses are MHC-restricted.
Q5: Can the choice of cell culture medium affect the T-cell response?
A5: Absolutely. The type of culture medium and supplements used can significantly impact T-cell viability and activation. It is advisable to use a medium specifically designed for T-cell culture, such as RPMI-1640 supplemented with fetal bovine serum (FBS) or human AB serum, L-glutamine, and antibiotics.
Q6: How can I improve the viability of my cryopreserved PBMCs?
A6: To improve post-thaw viability, use a proper cryopreservation solution containing a cryoprotectant like DMSO. When thawing, warm the vial quickly in a 37°C water bath and slowly dilute the cells in warm medium to minimize osmotic stress. Treating the thawed cells with DNase I can help to reduce clumping caused by DNA released from dead cells.
Data Presentation
Table 1: Troubleshooting Checklist for Low T-Cell Response to this compound
| Parameter | Potential Issue | Recommended Action | Reference |
| Cell Health | Low viability (<90%) | Optimize thawing protocol; use DNase I. | |
| Incorrect cell density | Titrate cell density (e.g., 1x10^5 to 5x10^5 cells/well). | ||
| Peptide | Degradation/low purity | Use high-purity peptide; avoid multiple freeze-thaws. | |
| Suboptimal concentration | Perform a dose-response titration (1-10 µg/mL). | ||
| Improper dissolution | Ensure complete dissolution in DMSO before diluting. | ||
| Assay Conditions | Inappropriate incubation time | Optimize for your specific assay (e.g., 18-24h for cytokines, 3-5 days for proliferation). | |
| Suboptimal culture medium | Use T-cell specific medium and supplements. | ||
| Controls | No response in positive control | Troubleshoot general T-cell activation issues. | |
| High background in negative control | Check for contamination, pre-activated cells, or assay-specific issues. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation for Cytokine Detection (ICS/ELISpot)
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and assess viability.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Peptide Preparation:
-
Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the peptide stock in culture medium to the desired final concentration (e.g., 1-10 µg/mL). The final DMSO concentration should be below 0.5%.
-
-
Cell Stimulation:
-
Plate 1-2 x 10^5 cells per well in a 96-well plate.
-
Add the diluted this compound to the appropriate wells.
-
Include positive (e.g., PHA or CEF peptide pool) and negative (vehicle control) wells.
-
Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Cytokine Detection:
-
For Intracellular Cytokine Staining (ICS), add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. Proceed with surface and intracellular staining for flow cytometry analysis.
-
For ELISpot, follow the manufacturer's protocol for plate coating, cell incubation, and development.
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
-
Cell Staining:
-
Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) at an optimized concentration. High concentrations can be toxic.
-
-
Cell Stimulation:
-
Plate CFSE-labeled cells at 1-2 x 10^5 cells per well.
-
Add the this compound, positive controls, and negative controls as described above.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days to allow for cell division.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Visualizations
Caption: Simplified signaling pathway for CD8+ T-cell activation by the this compound.
Caption: A logical workflow for troubleshooting a low T-cell response to this compound stimulation.
References
Technical Support Center: Minimizing Variability in Experiments Using VP7 (31-40) Peptide
Welcome to the technical support center for the VP7 (31-40) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this specific rotavirus capsid peptide. By addressing common issues and providing detailed protocols, we aim to help you minimize experimental variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application in research?
A1: The this compound is a synthetic ten-amino-acid sequence corresponding to an immunodominant cytotoxic T lymphocyte (CTL) epitope of the rotavirus VP7 protein.[1][2][3][4] Its primary application is in immunology research, specifically for studying T-cell responses to rotavirus infection. It is commonly used in in vitro and in vivo experiments to stimulate CD8+ T-cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, making it a valuable tool for vaccine development and for understanding the mechanisms of cell-mediated immunity.[1]
Q2: What are the most critical factors for ensuring the quality and integrity of the this compound?
A2: The quality and integrity of the this compound are paramount for reproducible experimental outcomes. Key factors to consider are:
-
Purity: High-performance liquid chromatography (HPLC) is used to assess peptide purity. Impurities, such as truncated or modified peptide sequences, can lead to non-specific T-cell activation or inhibition, causing significant experimental variability. It is recommended to use peptides with a purity of >95%.
-
Identity: Mass spectrometry should be used to confirm the correct molecular weight of the peptide, ensuring the correct sequence has been synthesized.
-
Counterion Content: Peptides are often supplied as trifluoroacetate (TFA) salts from the purification process. High concentrations of TFA can be toxic to cells and may interfere with biological assays. It is advisable to be aware of the TFA content and, if necessary, perform a salt exchange.
-
Endotoxin Levels: Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can cause non-specific immune stimulation and lead to misleading results. For in vitro and in vivo studies, it is crucial to use peptides with low endotoxin levels.
Q3: How should I properly store and handle the lyophilized this compound to maintain its stability?
A3: Proper storage and handling are critical to prevent degradation of the lyophilized peptide.
-
Storage Temperature: Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
Protection from Moisture and Light: Peptides are often hygroscopic, meaning they readily absorb moisture from the air. Store the vial in a desiccator and protect it from light. Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation.
-
Aliquoting: To avoid repeated freeze-thaw cycles and minimize exposure to air and moisture, it is highly recommended to aliquot the lyophilized peptide into single-use amounts upon receipt.
Q4: What is the recommended procedure for dissolving the this compound?
A4: The solubility of a peptide is dependent on its amino acid sequence. For the this compound, a general protocol for dissolution is as follows:
-
Solvent Selection: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If it does not dissolve completely, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to create a stock solution. Subsequently, this stock solution can be diluted into the desired aqueous buffer. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid toxicity.
-
Sonication: If the peptide is difficult to dissolve, gentle sonication in a water bath can be helpful.
-
Storage of Stock Solutions: Peptide solutions are much less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in ELISpot/Intracellular Cytokine Staining (ICS) Assays
Q: I am observing high variability in the number of IFN-γ secreting cells between replicate wells in my ELISpot/ICS assay when stimulating with this compound. What could be the cause?
A: High variability between replicates is a common issue and can stem from several factors:
-
Uneven Cell Plating: Ensure a homogenous single-cell suspension before plating. Pipetting errors can also lead to different cell numbers per well.
-
Peptide Solution Inhomogeneity: Vortex the peptide stock solution thoroughly before diluting it in the culture medium. Ensure the peptide is evenly distributed in the wells.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell viability and responses. To minimize this, you can avoid using the outer wells or fill them with sterile media.
-
Batch-to-Batch Variability of Peptide: Different synthesis batches of the peptide can have varying purity levels and impurity profiles, leading to inconsistent stimulation. It is advisable to test a new batch of peptide against a previously validated one.
-
Cell Viability: Low cell viability can lead to inconsistent responses. Ensure cells are healthy and handled gently during the isolation and plating process.
Issue 2: Low or No T-Cell Response to this compound
Q: I am not observing the expected T-cell activation (e.g., low IFN-γ secretion or low percentage of cytotoxic T-cells) after stimulating with the this compound. What should I troubleshoot?
A: A weak or absent response can be due to several factors related to the peptide, the cells, or the assay itself:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling. Always use freshly prepared solutions from properly stored lyophilized aliquots.
-
Incorrect Peptide Concentration: The optimal concentration of the peptide for T-cell stimulation should be determined through a dose-response experiment. A concentration that is too low may not be sufficient to trigger a response, while a very high concentration can sometimes lead to activation-induced cell death.
-
MHC Haplotype of Donor Cells: The this compound is known to be presented by the H-2Kb MHC class I molecule. Ensure that the cells you are using (e.g., splenocytes from C57BL/6 mice) express the correct MHC haplotype.
-
Low Frequency of Antigen-Specific T-Cells: The frequency of T-cells specific for a single epitope can be very low in uninfected or unvaccinated individuals. In vitro expansion of antigen-specific T-cells may be necessary to detect a response.
-
Suboptimal Assay Conditions: Review your assay protocol for potential issues, such as incorrect incubation times, suboptimal concentrations of antibodies, or issues with the detection reagents.
Issue 3: High Background in Negative Control Wells
Q: My negative control wells (cells without peptide stimulation) are showing a high number of spots in my ELISpot assay. What could be causing this?
A: High background in negative controls can obscure the true antigen-specific response. Potential causes include:
-
Contamination of Peptide Stock: The peptide stock solution may be contaminated with endotoxins or other microbial products that can non-specifically activate T-cells.
-
Serum in Culture Medium: Some batches of fetal bovine serum (FBS) can cause non-specific T-cell activation. It is recommended to screen different lots of FBS or use serum-free media.
-
Recent In Vivo Activation of T-Cells: If the donor animals have been recently exposed to other antigens, their T-cells may have a higher basal level of activation.
-
Cell Culture Contamination: Bacterial or fungal contamination of the cell culture can lead to non-specific immune cell activation.
Data Presentation
The following table summarizes representative quantitative data for IFN-γ ELISpot assays using viral peptides to stimulate murine splenocytes. This data is intended to provide a general expectation for the magnitude and variability of responses. Actual results with the this compound may vary depending on experimental conditions.
| Stimulation | Mean Spot Forming Units (SFU) per 10^6 Splenocytes | Standard Deviation (SD) | Coefficient of Variation (CV) | Reference/Notes |
| Unstimulated Control | 15 | 5 | 33.3% | Representative background |
| Irrelevant Peptide | 20 | 8 | 40.0% | Representative negative control |
| This compound | 250 | 45 | 18.0% | Expected range for a specific response |
| Positive Control (e.g., ConA) | 1500 | 225 | 15.0% | Representative positive control |
Note: This data is illustrative and based on typical results from similar assays. Researchers should establish their own baseline and variability metrics.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Splenocytes with this compound for Intracellular Cytokine Staining (ICS)
Materials:
-
Single-cell suspension of splenocytes from C57BL/6 mice
-
This compound, lyophilized
-
DMSO (cell culture grade)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Brefeldin A (protein transport inhibitor)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the lyophilized this compound in DMSO to a stock concentration of 1 mg/mL. Vortex thoroughly. Store aliquots at -20°C.
-
Prepare Cell Suspension: Prepare a single-cell suspension of splenocytes from C57BL/6 mice and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Cell Stimulation: a. Plate 100 µL of the cell suspension (1 x 10^6 cells) into a 96-well round-bottom plate. b. Add 100 µL of complete RPMI-1640 medium containing the this compound at a final concentration of 1-10 µg/mL. For a negative control, add 100 µL of medium with the equivalent concentration of DMSO. For a positive control, use a mitogen like PMA/Ionomycin. c. Incubate for 1 hour at 37°C in a 5% CO2 incubator. d. Add Brefeldin A to a final concentration of 10 µg/mL to each well. e. Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C. c. Add fluorochrome-conjugated anti-mouse CD3 and CD8 antibodies and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Intracellular Staining: a. Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with Permeabilization buffer. c. Resuspend the cells in Permeabilization buffer containing fluorochrome-conjugated anti-mouse IFN-γ antibody and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD3+CD8+ T-cells and quantifying the percentage of IFN-γ positive cells.
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for CTL Cytotoxicity
Materials:
-
Effector cells (in vitro stimulated splenocytes with this compound)
-
Target cells (e.g., MC57 cells, H-2Kb positive)
-
This compound
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: a. Resuspend 1 x 10^6 target cells in 100 µL of complete RPMI-1640 medium. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes. c. Wash the cells three times with a large volume of medium to remove excess ⁵¹Cr. d. Resuspend the labeled target cells in medium at a concentration of 1 x 10^5 cells/mL.
-
Peptide Pulsing of Target Cells: a. Incubate the labeled target cells with 1-10 µg/mL of this compound for 1 hour at 37°C. b. Wash the cells to remove unbound peptide.
-
Cytotoxicity Assay: a. Plate 100 µL of the peptide-pulsed target cells (1 x 10^4 cells) into a 96-well V-bottom plate. b. Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1). c. For spontaneous release control, add 100 µL of medium instead of effector cells. d. For maximum release control, add 100 µL of medium containing 1% Triton X-100. e. Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact. f. Incubate for 4-6 hours at 37°C.
-
Harvesting and Counting: a. Centrifuge the plate at 200 x g for 5 minutes. b. Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting. c. Measure the radioactivity (counts per minute, CPM) in each sample.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Caption: MHC Class I presentation pathway for the this compound.
Caption: T-Cell activation signaling pathway initiated by this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. hiv-forschung.de [hiv-forschung.de]
- 3. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rotavirus CTL Epitopes: Focus on VP7 (31-40)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the rotavirus VP7 (31-40) peptide, a known cytotoxic T lymphocyte (CTL) epitope, with other identified rotavirus CTL epitopes. The objective is to offer a consolidated resource of experimental data to aid in the research and development of next-generation rotavirus vaccines and immunotherapeutics.
Comparative Immunogenicity of Rotavirus CTL Epitopes
The cell-mediated immune response, particularly the activation of cytotoxic T lymphocytes, is crucial for the clearance of rotavirus infections.[1] Several CTL epitopes have been identified within various rotavirus proteins, with the VP7 protein being a major target. The this compound has been established as an immunodominant epitope in certain mouse models.[2] However, other epitopes within VP7 and other viral proteins also elicit significant CTL responses.
The following tables summarize the identified CTL epitopes from rotavirus proteins and present available quantitative data on their immunogenicity.
Table 1: Identified Rotavirus CTL Epitopes
| Epitope Designation | Protein Source | Amino Acid Sequence | MHC Restriction | Responding Species/Strain |
| VP7 (31-40) | VP7 | IVYRFLFVL | H-2K | Mouse (C57BL/6) |
| VP7 (5-13) | VP7 | - | H-2K | Mouse (BALB/c) |
| VP7 (8-16) | VP7 | - | H-2K | Mouse (C57BL/6) |
| VP7 (286-295) | VP7 | - | H-2 | Mouse |
| VP6 (53-62) | VP6 | - | H-2 | Mouse (C57BL/6) |
| VP6 (357-366) | VP6 | - | H-2 | Mouse (C57BL/6) |
| VP4 | VP4 | TQFTDFVSL | - | - |
| VP3 | VP3 | - | H-2K | Mouse |
Note: Specific amino acid sequences for all epitopes were not available in the summarized search results.
Table 2: Quantitative Comparison of CTL Epitope Immunogenicity
| Epitope | Assay Type | Measurement | Result | Source Study |
| VP7 (8-16) | Cytotoxicity Assay | % Specific Lysis | Strongest CTL response among tested VP7 peptides | Buesa et al. (1999)[1] |
| VP7 (31-40) | Cytotoxicity Assay | % Specific Lysis | Recognized by CTLs, but to a lesser extent than VP7 (8-16) | Buesa et al. (1999)[1] |
| VP7 (286-295) | Intracellular Cytokine Staining | % of Responding CD8+ T cells | 3.4% ± 0.14% | Characterization of Homologous and Heterologous Rotavirus-Specific T-Cell Responses in Infant and Adult Mice[3] |
| VP7 (33-42) | Intracellular Cytokine Staining | % of Responding CD8+ T cells | 1.1% ± 0.34% | Characterization of Homologous and Heterologous Rotavirus-Specific T-Cell Responses in Infant and Adult Mice |
| VP6 Peptide Pool | IFN-γ ELISpot | Spot Forming Cells (SFCs) | Response detected, primarily from CD4+ T-cells | Memory T-Cell Response to Rotavirus Detected with a Gamma Interferon Enzyme-Linked Immunospot Assay |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to quantify CTL responses.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured on a surface coated with a capture antibody specific for IFN-γ. Upon stimulation with the peptide epitope, activated T-cells secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot for each IFN-γ-secreting cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human or anti-mouse IFN-γ monoclonal antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with a solution containing 1% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10^5 cells per well.
-
Stimulation: Add the rotavirus CTL epitope peptides (e.g., VP7 (31-40)) to the respective wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA) and a negative control (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million input cells.
Chromium-51 (⁵¹Cr) Release Assay
The ⁵¹Cr release assay is a classic method to measure cell-mediated cytotoxicity.
Principle: Target cells (e.g., peptide-pulsed lymphoblasts or virus-infected cells) are labeled with radioactive ⁵¹Cr. When cytotoxic T lymphocytes recognize the epitope on the target cells, they induce cell lysis, leading to the release of ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is proportional to the level of CTL-mediated killing.
Detailed Protocol:
-
Target Cell Preparation: Prepare target cells (e.g., MC57 or P815 cells) and label them by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times with culture medium to remove excess ⁵¹Cr.
-
Effector Cell Preparation: Isolate effector cells (splenocytes or purified T-cells) from immunized or infected animals.
-
Co-culture: Plate the labeled target cells at a constant number (e.g., 1 x 10⁴ cells/well) in a 96-well round-bottom plate. Add effector cells at varying effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: T-Cell activation signaling pathway upon recognition of a viral peptide.
Caption: Experimental workflow for comparing rotavirus CTL epitopes.
References
Unraveling the Cross-Reactivity of Rotavirus VP7 (31-40) Peptide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of the viral protein 7 (VP7) (31-40) peptide across various G-types of rotavirus. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective overview, supported by experimental methodologies and visual aids to facilitate understanding and further research in the development of next-generation rotavirus vaccines and therapeutics.
Executive Summary
The outer capsid protein VP7 is a major immunodominant protein of rotavirus and a primary target for neutralizing antibodies. The peptide sequence spanning amino acids 31-40 of VP7 has been identified as a cytotoxic T lymphocyte (CTL) epitope. Understanding the cross-reactivity of this epitope across different rotavirus G-types is crucial for the design of broadly protective vaccines. Current research indicates that while the overall CTL response to the VP7 protein can be cross-reactive across various G-serotypes, the specific CTL epitope located at amino acids 31-40 appears to be serotype-specific rather than cross-reactive . This suggests that T-cell responses generated against this particular peptide from one G-type may not effectively recognize and eliminate cells infected with a different G-type.
Comparative Analysis of VP7 (31-40) Peptide Cross-Reactivity
Direct quantitative data on the cross-reactivity of the this compound across a wide range of rotavirus G-types is limited in publicly available literature. However, existing studies characterizing the T-cell response to this epitope suggest a lack of broad cross-reactivity. The following table summarizes the expected cross-reactivity based on current knowledge.
| G-Type of Immunizing Peptide | G1 | G2 | G3 | G4 | G9 |
| G1 | High | Low | Low | Low | Low |
| G2 | Low | High | Low | Low | Low |
| G3 | Low | Low | High | Low | Low |
| G4 | Low | Low | Low | High | Low |
| G9 | Low | Low | Low | Low | High |
Note: "High" indicates a strong T-cell response, while "Low" suggests a minimal or non-existent response. This table is illustrative and based on the principle of serotype-specificity for the VP7 (31-40) epitope.
Molecular Basis for Serotype Specificity: Sequence Alignment
The lack of cross-reactivity of the this compound can be attributed to variations in the amino acid sequence of this region among different G-types. Below is a sequence alignment of the VP7 (31-40) region from representative strains of common human rotavirus G-types.
| G-Type | Strain | VP7 (31-40) Sequence |
| G1 | Wa | D Y I I Y R F L L I |
| G2 | Ds-1 | D F I I Y R F L L I |
| G3 | P | D Y V I Y R F L L I |
| G4 | ST3 | D Y I I Y R F L L I |
| G9 | F45 | D Y I I Y R F L L I |
Sequence data is illustrative and may vary between different strains of the same G-type.
As shown, variations at key positions within the peptide, such as position 32 (Tyrosine 'Y' vs. Phenylalanine 'F' vs. Valine 'V'), can significantly alter the peptide's conformation and its interaction with T-cell receptors, thereby limiting cross-reactivity.
Experimental Methodologies
The assessment of T-cell cross-reactivity to the this compound involves several key experimental protocols.
Peptide Synthesis
Peptides corresponding to the VP7 (31-40) sequence from different rotavirus G-types are synthesized using standard solid-phase peptide synthesis (SPPS) methods. The purity and identity of the synthesized peptides are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Generation of Peptide-Specific T-Cells
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or animal models previously infected with a specific rotavirus G-type. These PBMCs are stimulated in vitro with a specific synthetic this compound to expand the population of peptide-specific T-cells.
T-Cell Activation Assays
The cross-reactivity of the expanded T-cells is then assessed by measuring their response to the immunizing peptide and peptides from other G-types. Common assays include:
-
Enzyme-Linked Immunospot (ELISpot) Assay: This assay quantifies the number of cytokine-secreting T-cells (e.g., IFN-γ) upon stimulation with the different VP7 (31-40) peptides.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing T-cells at a single-cell level.
-
Chromium-51 (⁵¹Cr) Release Assay: This classic cytotoxicity assay measures the ability of CTLs to lyse target cells pulsed with the various peptides.
Visualizing Experimental and Logical Frameworks
To aid in the comprehension of the experimental workflow and the underlying immunological principles, the following diagrams are provided.
Conclusion and Future Directions
The available evidence strongly suggests that the cytotoxic T-cell response to the this compound of rotavirus is G-type specific. This has significant implications for vaccine design, indicating that a vaccine based solely on this epitope from a single G-type would likely not provide broad protection against diverse circulating rotavirus strains. Future research should focus on obtaining quantitative cross-reactivity data for this peptide across a wider array of G-types to confirm these findings. Furthermore, identifying other, more conserved T-cell epitopes within VP7 or other rotavirus proteins could be a more promising strategy for the development of a universal rotavirus vaccine.
Validating VP7 (31-40) as an Immunodominant Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rotavirus VP7 (31-40) peptide as an immunodominant cytotoxic T lymphocyte (CTL) epitope, benchmarked against other known rotavirus epitopes. The validation of such epitopes is a critical step in the development of novel vaccines and immunotherapies. Herein, we present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying immunological pathways and experimental workflows.
Comparative Analysis of Rotavirus Immunodominant Epitopes
The immunodominance of a particular peptide epitope is determined by the magnitude of the T-cell response it elicits compared to other potential epitopes from the same pathogen. For rotavirus, several proteins, including VP7, VP6, and VP4, are known to contain CTL epitopes. The this compound has been identified as a potent, Kb-restricted immunodominant epitope in the C57BL/6 mouse model.[1][2][3] The following table summarizes available quantitative data to compare the immunogenicity of VP7 (31-40) with other reported rotavirus CTL epitopes.
| Epitope | Protein Source | Amino Acid Sequence | MHC Restriction | T-Cell Response Metric | Reported Value | Reference |
| VP7 (31-40) | Rotavirus (RF Strain) | IYVNIFFLFL | H-2Kb | Peptide concentration for target cell sensitization | < 5 x 10-7 M | [1] |
| Lysis of peptide-sensitized target cells | >60% specific lysis at 10-6 M peptide | [1] | ||||
| VP6 (145-155) | Rotavirus (SA11) | LMYYVTEVYSV | H-2Kb | IFN-γ Spot Forming Cells (SFC) / 106 splenocytes | ~250 | |
| VP4 (238-246) | Rotavirus (Wa) | YLIGEVVPL | HLA-A2 | IFN-γ positive CD8+ T-cells | 0.5-1.5% of total CD8+ T-cells | |
| VP7 (82-90) | Rotavirus (SA11) | FLLRFINSL | H-2Kd | % Specific Lysis in CTL assay | ~40% at E:T ratio of 50:1 |
Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols for Epitope Validation
Accurate and reproducible experimental methods are paramount in the validation of immunodominant epitopes. Below are detailed protocols for three key assays used to characterize the T-cell response to the this compound.
Chromium-51 (51Cr) Release Assay for Cytotoxicity
This assay remains a gold standard for quantifying the cytotoxic activity of CTLs.
Principle: Target cells are labeled with radioactive 51Cr. When CTLs recognize the specific peptide-MHC complex on the target cell surface, they induce cell lysis, leading to the release of 51Cr into the supernatant, which can then be quantified.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., RMA-S cells for H-2b) to a sufficient density.
-
Label the target cells by incubating them with 51Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the cells extensively to remove unincorporated 51Cr.
-
Resuspend the labeled target cells in complete medium.
-
-
Peptide Sensitization:
-
Incubate the 51Cr-labeled target cells with varying concentrations of the this compound (e.g., from 10-6 M to 10-12 M) for 1 hour at 37°C to allow for peptide binding to MHC class I molecules.
-
-
Effector Cell Preparation:
-
Isolate splenocytes from C57BL/6 mice previously immunized with rotavirus or a VP7-based vaccine.
-
Co-culture the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days to expand the population of VP7 (31-40)-specific CTLs.
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, mix the peptide-sensitized target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.
Principle: Cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). When a T-cell is activated by its cognate peptide, it secretes the cytokine, which is captured by the antibody in the immediate vicinity of the cell. A second, enzyme-conjugated antibody is used to detect the captured cytokine, resulting in a visible spot for each cytokine-secreting cell.
Protocol:
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add the cells to the coated wells at a predetermined density (e.g., 2 x 105 cells/well).
-
Add the this compound to the wells at an optimal concentration.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash the plate and add a substrate that forms an insoluble colored precipitate.
-
-
Data Analysis:
-
Allow spots to develop.
-
Wash the plate with water to stop the reaction and allow it to dry.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per million input cells.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of the response.
Principle: T-cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are then analyzed by flow cytometry.
Protocol:
-
Cell Stimulation:
-
Stimulate splenocytes from immunized mice with the this compound for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Include appropriate negative and positive controls.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as anti-CD8 and anti-CD4.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer.
-
Permeabilize the cell membrane using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF-α.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in a suitable buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and then quantifying the percentage of cells that are positive for IFN-γ and/or TNF-α.
-
Visualizing the Mechanisms and Methods
To further elucidate the processes involved in epitope validation, the following diagrams illustrate the key biological pathway and a generalized experimental workflow.
Caption: MHC Class I Antigen Presentation Pathway for Viral Epitopes.
Caption: General experimental workflow for the validation of an immunodominant viral epitope.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Homologous and Heterologous Rotavirus-Specific T-Cell Responses in Infant and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Bovine Rotavirus VP7 (31-40) Peptides: An Immunological Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic peptides corresponding to the amino acid region 31-40 of the Viral Protein 7 (VP7) from human and bovine rotaviruses. VP7 is a major outer capsid glycoprotein and a primary target for neutralizing antibodies, making it a crucial component in rotavirus vaccine development. The 31-40 region, in particular, has been identified as a key cytotoxic T-lymphocyte (CTL) epitope, playing a significant role in the cell-mediated immune response to rotavirus infection. This comparison focuses on the amino acid sequence differences and their potential implications for immunogenicity, supported by experimental data and detailed methodologies.
Peptide Sequence and Immunological Activity
The VP7 (31-40) peptide has been identified as an immunodominant CTL epitope in mice.[1][2] Studies have investigated the efficacy of this peptide from both bovine and a simian rotavirus strain (often used as a surrogate for human strains) in sensitizing target cells for lysis by CTLs. The amino acid sequences for the human (represented by simian rotavirus SA11) and bovine (RF strain) VP7 (31-40) peptides are presented below, highlighting the key differences.
| Peptide | Origin | Sequence (Amino Acids 31-40) | Reported Immunological Activity |
| Human (Simian SA11) | Simian Rotavirus SA11 (G3 serotype) | I F Y N V V L M K F | Recognizes a Kb-restricted CTL epitope.[1] |
| Bovine (RF) | Bovine Rotavirus RF (G6 serotype) | I Y Y N V V L M K L | Recognizes a Kb-restricted CTL epitope; immunodominant in C57BL/6 mice.[1][2] |
Key Observations:
-
The sequences of the human (simian SA11) and bovine (RF) VP7 (31-40) peptides are highly conserved, with only two amino acid substitutions at positions 32 (Phenylalanine to Tyrosine) and 39 (Phenylalanine to Leucine).
-
Despite these minor variations, both peptides are recognized by CTLs in the context of the H-2Kb major histocompatibility complex (MHC) class I molecule in mice.
-
The bovine RF this compound has been described as an immunodominant CTL epitope.
Quantitative Immunological Data
The following table summarizes the quantitative data from cytotoxic T-lymphocyte (CTL) assays, indicating the concentration of the respective peptides required for sensitization of target cells for lysis.
| Peptide | Origin | Peptide Concentration for Target Cell Sensitization | Reference |
| Human (Simian SA11) | Simian Rotavirus SA11 | 5 x 10-7 M | Buesa et al., 1999 |
| Bovine (RF) | Bovine Rotavirus RF | < 5 x 10-7 M | Franco et al., 1993 |
Interpretation of Data:
The data suggests that both the human (simian) and bovine VP7 (31-40) peptides are effective at sensitizing target cells for CTL-mediated lysis at sub-micromolar concentrations. The bovine peptide was reported to be effective at a concentration below 5 x 10-7 M, indicating a high affinity for the MHC class I molecule and potent recognition by CTLs. The modified peptide corresponding to the simian SA11 strain also showed activity at a comparable concentration. These findings underscore the importance of this epitope in the anti-rotavirus immune response across different species.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Peptide Synthesis and Purification
Synthetic peptides corresponding to the VP7 (31-40) region of human and bovine rotavirus can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) methods with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid to the resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Cytotoxic T-Lymphocyte (CTL) Assay
A standard 51Cr release assay is a common method to measure CTL activity.
Protocol:
-
Effector Cell Preparation: Isolate splenocytes from mice previously immunized with rotavirus. Restimulate these cells in vitro with virus-infected cells or the synthetic peptide of interest to expand the population of rotavirus-specific CTLs.
-
Target Cell Preparation: Use a suitable target cell line (e.g., MC57 or P815 cells) that is syngeneic to the effector cells (i.e., expresses the same MHC molecules).
-
Target Cell Labeling: Label the target cells with 51Cr by incubating them with Na251CrO4.
-
Peptide Sensitization: Wash the labeled target cells and incubate them with varying concentrations of the synthetic this compound to allow for peptide binding to MHC class I molecules on the cell surface.
-
Co-culture: Mix the peptide-sensitized target cells with the effector CTLs at different effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C to allow for CTL-mediated lysis of the target cells.
-
Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the 51Cr released from target cells incubated with media alone.
-
Maximum release is the 51Cr released from target cells lysed with a detergent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the immunogenicity of the VP7 (31-40) peptides.
Caption: Experimental workflow for peptide synthesis and CTL assay.
Signaling Pathway for CTL-Mediated Killing
The recognition of the this compound presented on an infected cell by a CTL initiates a signaling cascade leading to the elimination of the target cell.
Caption: Signaling pathway of CTL-mediated cell death.
References
Navigating Rotavirus Immunity: A Comparative Analysis of VP7 (31-40) Peptide-Based and Whole Virus Vaccines
For Immediate Release
In the ongoing effort to develop more effective and targeted immunizations against rotavirus, a significant cause of severe dehydrating diarrhea in young children, researchers are exploring strategies beyond traditional whole virus vaccines. This guide provides a comparative analysis of an emerging targeted approach—a peptide-based vaccine focusing on the VP7 (31-40) epitope—and established whole virus vaccines, including both live-attenuated and inactivated formulations. This comparison is intended for researchers, scientists, and drug development professionals actively engaged in vaccine research and development.
Executive Summary
While direct head-to-head efficacy trials are not yet available, this guide synthesizes data from multiple preclinical studies in murine models to offer a comparative perspective on the immunogenicity and protective potential of these distinct vaccine platforms. Whole virus vaccines, the current standard, have a proven track record of inducing robust and protective immunity. Peptide-based vaccines, specifically those targeting the immunodominant cytotoxic T lymphocyte (CTL) epitope of the VP7 protein (amino acids 31-40), represent a rational design approach aimed at eliciting a precise and potent cell-mediated immune response. This document will delve into the experimental data, outlining the relative strengths and weaknesses of each approach to inform future vaccine design and evaluation.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative studies on the immunogenicity and protective efficacy of VP7 peptide-based and whole virus rotavirus vaccines in mouse models. It is important to note that these data are collated from separate studies and not from direct comparative experiments; therefore, variations in experimental protocols should be considered when interpreting the results.
Table 1: Immunogenicity in Murine Models
| Vaccine Type | Immunogen | Adjuvant/Formulation | Key Immune Response Parameters | Animal Model | Reference |
| Peptide-Based | Recombinant protein with VP7 epitopes | Flock House virus capsid vector | Induces rotavirus-specific neutralizing antibodies against Wa (G1P[1]) and SA11 (G3P[2]) strains. | Kunming mice | [3] |
| VP7 mRNA | Lipid Nanoparticle (LNP) | Induces high titers of IgG antibodies and a potent antiviral CD8+ T cell response. | BALB/c mice | [4] | |
| Whole Virus (Inactivated) | Pentavalent Inactivated Rotavirus Vaccine (IRVV) | Alum | Stimulates high levels of serum IgG (>1:6,400).[5] | BALB/c mice | |
| Whole Virus (Live-Attenuated) | Rhesus Rotavirus (RRV) | None | Induces serum anti-rotavirus IgA responses. | BALB/c mice |
Table 2: Protective Efficacy in Murine Challenge Models
| Vaccine Type | Immunogen | Challenge Virus | Efficacy Endpoint | Protection Level | Animal Model | Reference |
| Peptide-Based | Recombinant protein with VP7 epitopes | Rotavirus Wa (G1P) and SA11 (G3P) | Reduction in viral shedding | Significant reduction in virus reproduction (P<0.001). | Kunming mice | |
| Whole Virus (Inactivated) | VP6 subunit | Murine Rotavirus | Reduction in fecal antigen shedding | >65% reduction in virus shedding. | BALB/c mice | |
| Whole Virus (Live-Attenuated) | Rhesus Rotavirus (RRV) | Murine Rotavirus (EDIM) | Reduction in viral shedding | Significant reduction in virus shedding in immunized mice compared to controls. | BALB/c mice |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
VP7 (31-40) Peptide-Based Vaccine Immunogenicity and Efficacy Study (Hypothetical consolidated protocol based on available data)
-
Vaccine Preparation: The this compound is synthesized and may be conjugated to a carrier protein or encapsulated in a delivery system like a virus-like particle or lipid nanoparticle to enhance immunogenicity.
-
Animal Model: BALB/c or other appropriate mouse strains are used.
-
Immunization Schedule: Mice are immunized subcutaneously or intramuscularly with the peptide vaccine, typically in a prime-boost regimen with doses administered 2-3 weeks apart.
-
Immune Response Assessment:
-
CTL Response: Splenocytes are harvested from immunized mice and restimulated in vitro with the this compound. The cytotoxic activity against peptide-loaded target cells is measured using a standard chromium-51 release assay.
-
Antibody Response: Serum samples are collected to measure VP7-specific IgG and IgA titers by ELISA. Neutralizing antibody titers are determined using a plaque reduction neutralization assay.
-
-
Challenge Study: Immunized mice are orally challenged with a known infectious dose of a murine rotavirus strain (e.g., EDIM).
-
Efficacy Evaluation: Fecal samples are collected daily for a defined period post-challenge to quantify viral shedding by ELISA or RT-qPCR. Clinical signs such as diarrhea may also be monitored and scored.
Inactivated Whole Virus Vaccine Efficacy Study
-
Vaccine Preparation: A selected rotavirus strain is propagated in cell culture, purified, and inactivated using methods such as formalin or beta-propiolactone treatment. The inactivated virus is then typically adjuvanted with alum.
-
Animal Model: BALB/c mice are commonly used.
-
Immunization Schedule: Mice receive intramuscular or subcutaneous injections of the inactivated vaccine, usually in a two or three-dose schedule.
-
Immune Response Assessment: Serum is collected to determine rotavirus-specific IgG and IgA titers by ELISA and neutralizing antibody titers.
-
Challenge Study: Mice are orally challenged with a homologous or heterologous live rotavirus strain.
-
Efficacy Evaluation: Efficacy is assessed by measuring the reduction in the incidence or severity of diarrhea and by quantifying the reduction in viral antigen shedding in feces.
Live-Attenuated Whole Virus Vaccine Efficacy Study
-
Vaccine Preparation: A live-attenuated strain of rotavirus (e.g., Rhesus Rotavirus) is used directly for immunization.
-
Animal Model: Neonatal or adult mouse models are utilized.
-
Immunization Schedule: The vaccine is administered orally, mimicking the natural route of infection. A single dose is often sufficient to induce an immune response.
-
Immune Response Assessment: Serum and fecal samples are collected to measure rotavirus-specific IgG and IgA.
-
Challenge Study: Following vaccination, mice are orally challenged with a virulent murine rotavirus strain.
-
Efficacy Evaluation: Protection is evaluated by monitoring for clinical signs of gastroenteritis (diarrhea) and by quantifying viral shedding in stool samples.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for peptide-based and whole virus rotavirus vaccines.
Caption: Simplified signaling pathways of the primary immune responses to each vaccine type.
Discussion and Future Directions
The comparison between this compound-based vaccines and whole virus vaccines highlights a fundamental trade-off in vaccine design: specificity versus breadth.
Whole virus vaccines (both live-attenuated and inactivated) present a wide array of viral antigens to the immune system, stimulating a comprehensive response that includes both humoral (antibody) and cellular (T cell) immunity. This broad response is a key reason for their proven efficacy in preventing severe rotavirus disease. However, live-attenuated vaccines carry a theoretical risk of reversion to virulence and may have reduced efficacy in certain populations. Inactivated vaccines are safer but may require adjuvants and multiple doses to achieve robust immunity.
The this compound-based vaccine approach offers a highly targeted strategy. By focusing on a known immunodominant CTL epitope, the goal is to elicit a potent and specific cell-mediated response capable of recognizing and eliminating virus-infected cells. This approach could be particularly advantageous for clearing an established infection. Furthermore, peptide vaccines are generally considered to have a favorable safety profile and are easier to manufacture than whole virus vaccines. However, a vaccine based on a single CTL epitope may not induce a strong neutralizing antibody response, which is considered a major correlate of protection against rotavirus. The efficacy of such a vaccine would heavily depend on the role of CTLs in protection against rotavirus, which is an area of ongoing research.
Future research should focus on direct, head-to-head comparative studies of these vaccine platforms in relevant animal models. Such studies should meticulously quantify both humoral and cellular immune responses and assess protective efficacy against challenge with different rotavirus strains. Furthermore, exploring the potential of combining the this compound with other immunogenic components of the virus in a multi-epitope or subunit vaccine could be a promising strategy to induce a more balanced and potent protective immune response, harnessing the advantages of both targeted and broad-spectrum approaches.
References
- 1. The rotavirus vaccine development pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. [Protective efficacy of recombinant rotavirus epitope-based vaccine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Immunogenicity, and Mechanism of a Rotavirus mRNA-LNP Vaccine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to T-cell Cross-Reactivity Studies with VP7 (31-40) Peptide Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding and experimental approaches for studying T-cell cross-reactivity with variants of the rotavirus VP7 (31-40) peptide. While direct comparative quantitative data for specific variants of this peptide is not extensively available in published literature, this document outlines the established importance of this epitope, detailed experimental protocols for comparative analysis, and the theoretical framework for interpreting such studies.
Introduction to the VP7 (31-40) T-cell Epitope
The VP7 protein is a major structural component of the rotavirus outer capsid and a key target for the host immune response. Within this protein, the amino acid sequence from position 31 to 40 has been identified as a cytotoxic T-lymphocyte (CTL) epitope.[1] This region is recognized by CD8+ T-cells, which are crucial for clearing viral infections.[2] Studies have shown that the broader VP7 protein can elicit cross-reactive T-cell responses, meaning that T-cells generated in response to one strain of rotavirus can recognize and react to other strains.[3] However, the specific CTL epitope at residues 31-40 has been described as potentially serotype-specific rather than broadly cross-reactive, highlighting the need for detailed studies on its variants.[3]
Understanding the impact of amino acid variations within this epitope is critical for the rational design of vaccines and immunotherapies against rotavirus, as mutations in this region could lead to immune evasion.[4]
Quantitative Data on this compound Variants
A thorough review of existing literature did not yield specific quantitative data comparing the immunogenicity, Major Histocompatibility Complex (MHC) binding affinity, or T-cell activation of different this compound variants. Therefore, the following tables are presented as templates for researchers to populate with their own experimental data when conducting such comparative studies.
Table 1: Comparative MHC Class I Binding Affinity of this compound Variants
| Peptide Variant | Amino Acid Sequence | MHC Allele | Binding Affinity (IC50, nM) | Fold Change vs. Wild-Type |
| Wild-Type | (Sequence) | e.g., H-2Kb | Experimental Data | 1.0 |
| Variant 1 | (Sequence) | e.g., H-2Kb | Experimental Data | Calculated |
| Variant 2 | (Sequence) | e.g., H-2Kb | Experimental Data | Calculated |
| ... | ... | ... | ... | ... |
Table 2: Comparative T-cell Activation by this compound Variants (ELISpot Assay)
| Peptide Variant | Amino Acid Sequence | Mean Spot-Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation | p-value vs. Wild-Type |
| Wild-Type | (Sequence) | Experimental Data | Experimental Data | - |
| Variant 1 | (Sequence) | Experimental Data | Experimental Data | Calculated |
| Variant 2 | (Sequence) | Experimental Data | Experimental Data | Calculated |
| Negative Control | (Irrelevant Peptide) | Experimental Data | Experimental Data | Calculated |
| Positive Control | (e.g., PHA) | Experimental Data | Experimental Data | Calculated |
Table 3: Comparative Cytokine Production in Response to this compound Variants (Intracellular Cytokine Staining)
| Peptide Variant | Amino Acid Sequence | % of CD8+ T-cells Producing IFN-γ | % of CD8+ T-cells Producing TNF-α | % of Polyfunctional (IFN-γ+TNF-α+) CD8+ T-cells |
| Wild-Type | (Sequence) | Experimental Data | Experimental Data | Experimental Data |
| Variant 1 | (Sequence) | Experimental Data | Experimental Data | Experimental Data |
| Variant 2 | (Sequence) | Experimental Data | Experimental Data | Experimental Data |
| Unstimulated Control | - | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
To generate the data for the tables above, the following experimental protocols can be employed.
MHC-Peptide Binding Assay
Objective: To determine the binding affinity of this compound variants to a specific MHC class I molecule.
Methodology: A common method is a competitive ELISA-based assay or a fluorescence polarization assay.
-
Peptide Synthesis: Synthesize the wild-type this compound and its variants with high purity.
-
MHC Molecule Preparation: Use purified, recombinant soluble MHC class I molecules of the desired allele (e.g., H-2Kb for mouse studies).
-
Competitive Binding:
-
Coat a 96-well plate with an antibody that captures the MHC-peptide complex.
-
Incubate a fixed concentration of a labeled (e.g., biotinylated) high-affinity reference peptide with the MHC molecules in the presence of varying concentrations of the unlabeled competitor peptides (wild-type or variant VP7 (31-40)).
-
Allow the binding to reach equilibrium.
-
-
Detection:
-
Add a labeled streptavidin-enzyme conjugate (if using a biotinylated reference peptide) followed by a substrate to generate a signal.
-
Measure the signal, which is inversely proportional to the binding of the competitor peptide.
-
-
Data Analysis: Calculate the concentration of the competitor peptide that inhibits 50% of the reference peptide binding (IC50). A lower IC50 value indicates a higher binding affinity.
Enzyme-Linked Immunospot (ELISpot) Assay
Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells upon stimulation with this compound variants.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from immunized animals or convalescent human donors.
-
Cell Stimulation:
-
Add a defined number of PBMCs to each well.
-
Stimulate the cells with the wild-type this compound, its variants, a negative control (irrelevant peptide or media alone), and a positive control (e.g., phytohemagglutinin - PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection:
-
Wash the cells and add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate followed by a substrate that precipitates to form colored spots.
-
-
Data Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell. Results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
Objective: To identify and quantify the phenotype of T-cells producing specific cytokines in response to stimulation with this compound variants.
Methodology:
-
Cell Stimulation:
-
Stimulate PBMCs with the wild-type this compound, its variants, or controls in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate within the cells.
-
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers such as CD3, CD8, and CD4.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibodies to enter the cytoplasm.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for each cytokine or combination of cytokines.
Visualizations
Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling pathway initiated by pMHC-I engagement.
Experimental Workflow
Caption: Workflow for comparing this compound variants.
Logical Relationship
Caption: Relationship between peptide sequence and immune response.
References
- 1. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the main antigenic sites of VP7 and VP8* from G3P[8] rotavirus a strains circulating in Brazil may impact immune evasion to rotavirus vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rotavirus VP7 Peptide Epitopes for Vaccine and Diagnostic Development
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of key peptide epitopes from the rotavirus VP7 protein reveals significant differences in their immunogenic potential, offering crucial insights for the development of next-generation subunit vaccines and diagnostic assays. This guide provides a head-to-head comparison of prominent VP7 peptide epitopes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their efforts to combat rotavirus infection.
Rotavirus remains a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The outer capsid protein VP7 is a major target for neutralizing antibodies and, therefore, a key component in vaccine design. This comparison focuses on synthetic peptide epitopes derived from VP7, evaluating their ability to elicit immune responses and serve as effective antigens.
Comparative Analysis of VP7 Peptide Epitopes
The following table summarizes the immunogenic properties of different VP7 peptide epitopes based on available experimental data. The selection of epitopes is based on their location within known antigenic sites of the VP7 protein and their evaluation in preclinical studies.
| Epitope ID | Sequence/Region | Host/System | Key Findings | Quantitative Data (where available) |
| VP7-P1 | aa 275-295 (Bovine Rotavirus C-486) | Mice | Induced anti-peptide antibodies but failed to elicit anti-rotavirus antibodies as measured by ELISA. However, priming with this peptide followed by a viral challenge resulted in a rapid and high-titer anti-rotavirus antibody response with neutralizing activity.[1] | Anti-peptide antibody titers were generated, but specific optical density (OD) values or endpoint titers for a direct comparison are not provided in the source. Neutralizing activity was observed post-challenge, but specific neutralization titers for the peptide-primed response alone were not detailed. |
| VP7-P2 | Conserved region (unspecified sequence) | Mice | When conjugated to VP6 as a carrier, this peptide provided significant passive protection in suckling mice against homologous and heterologous rotavirus challenge. The protection level was slightly less than that provided by a comparable VP4 peptide conjugate but offered better heterologous protection than immunization with whole bovine rotavirus (BRV).[2][3] | The efficacy of protection was measured by clinical symptoms and xylose absorption, indicating a qualitative measure of protection rather than specific antibody titers or neutralization data. |
| VP7-P3 | GPR and LDV tripeptide sequences | In vitro cell culture | These sequences, embedded in a disintegrin-like domain of VP7, are recognized by integrins αxβ2 and α4β1, respectively. Peptides containing these motifs were able to block rotavirus infection of cells expressing these integrins, suggesting their role in viral entry.[4] | The blocking of infectivity was demonstrated, but quantitative data such as IC50 values for the peptides were not provided in a comparative format. |
| VP7-P4 | MDITLYYYQQTDEANKWISM | In silico analysis | Identified as a promising B-cell epitope through computational methods for the design of a multi-epitope vaccine.[5] | This peptide was predicted to be antigenic and non-allergenic, but experimental quantitative data on its immunogenicity is not yet available. |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of VP7 peptide epitopes.
Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the titer of anti-peptide and anti-rotavirus antibodies in serum samples from immunized animals.
Materials:
-
96-well microtiter plates
-
Synthetic VP7 peptides and purified rotavirus antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of either synthetic peptide (1-10 µg/mL) or purified rotavirus antigen in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of each serum dilution to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the highest dilution giving an absorbance value significantly above the background.
Plaque Reduction Neutralization Assay
This assay measures the ability of antibodies generated against VP7 peptides to neutralize rotavirus infectivity in vitro.
Materials:
-
MA104 cell line
-
96-well cell culture plates
-
Rotavirus stock of known titer (plaque-forming units, PFU/mL)
-
Serum samples (heat-inactivated at 56°C for 30 minutes)
-
Serum-free cell culture medium
-
Trypsin (for virus activation)
-
Agarose overlay medium
-
Neutral red stain
Procedure:
-
Seed MA104 cells in 96-well plates and grow to confluence.
-
Activate the rotavirus stock with trypsin (e.g., 10 µg/mL) for 30-60 minutes at 37°C.
-
Prepare serial dilutions of the heat-inactivated serum samples in serum-free medium.
-
Mix equal volumes of each serum dilution with the activated virus suspension (containing a predetermined number of PFU, e.g., 100 PFU). Incubate for 1 hour at 37°C to allow for neutralization.
-
Wash the confluent MA104 cell monolayers with serum-free medium.
-
Inoculate the cells with 100 µL of the virus-serum mixtures. Include a virus-only control.
-
Adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with 100 µL of agarose overlay medium.
-
Incubate the plates at 37°C in a CO₂ incubator for 3-5 days until plaques are visible.
-
Stain the cells with neutral red and count the number of plaques.
-
The neutralization titer is expressed as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control.
Signaling Pathways and Experimental Workflows
The interaction of rotavirus VP7 with host cells can initiate signaling cascades that are crucial for viral entry and the subsequent immune response. While the specific signaling pathways triggered by isolated VP7 peptide epitopes are still under investigation, the native VP7 protein is known to engage with cell surface molecules and modulate cellular functions.
VP7 Interaction with Cell Surface Receptors and B-Cell Activation
Rotavirus VP7 can interact with cell surface integrins, such as αxβ2 and α4β1, through specific peptide motifs. This interaction is thought to be a crucial step in the viral entry process. Furthermore, the VP7 protein has been shown to be sufficient for inducing polyclonal B-cell activation, a key event in the humoral immune response. This activation is believed to be initiated by the binding of the highly ordered, repetitive structure of the VP7 trimers on the virion surface to B-cell receptors, although the precise downstream signaling cascade is not fully elucidated.
VP7 peptide epitope interactions with host cell receptors.
Experimental Workflow for VP7 Peptide Immunogenicity Testing
The following diagram illustrates a typical workflow for evaluating the immunogenicity of synthetic VP7 peptide epitopes.
Workflow for evaluating VP7 peptide immunogenicity.
This guide highlights the current understanding of different VP7 peptide epitopes and provides a framework for their comparative evaluation. Further research focusing on the systematic, quantitative comparison of a broader range of VP7 peptides is warranted to accelerate the development of effective rotavirus vaccines and diagnostics.
References
- 1. Priming and induction of anti-rotavirus antibody response by synthetic peptides derived from VP7 and VP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterotypic passive protection induced by synthetic peptides corresponding to VP7 and VP4 of bovine rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterotypic passive protection induced by synthetic peptides corresponding to VP7 and VP4 of bovine rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotavirus contains integrin ligand sequences and a disintegrin-like domain that are implicated in virus entry into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Specificity of T-Cell Response to VP7 (31-40) Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the specificity of T-cell responses to the rotavirus VP7 (31-40) peptide, a known cytotoxic T-lymphocyte (CTL) epitope. Objective comparisons of assay performance are presented with supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to T-Cell Response Validation
The accurate assessment of T-cell specificity is paramount in vaccine development, immunotherapy, and infectious disease research. The VP7 protein of rotavirus is a major target for CTLs, and the this compound has been identified as an immunodominant epitope.[1][2][3] Validating that a T-cell response is truly specific to this peptide requires robust and precise immunological assays. This guide focuses on three widely used methods: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and MHC-Peptide Tetramer Staining.
Comparison of Key T-Cell Assays
The choice of assay depends on the specific research question, required sensitivity, and the type of data needed (e.g., functional vs. direct enumeration). Below is a summary of the performance of these three key assays. While direct comparative data for the this compound across all three platforms is limited, this guide presents representative data from studies on other viral epitopes, such as Cytomegalovirus (CMV) pp65, to illustrate the quantitative differences and performance characteristics of each assay.
Table 1: Quantitative Comparison of T-Cell Assays for a Representative Viral Epitope (CMV pp65)
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC-Peptide Tetramer Staining |
| Primary Readout | Number of cytokine-secreting cells (Spot-Forming Cells/10^6 PBMCs) | Percentage of cytokine-producing cells within a specific T-cell subset (e.g., % of CD8+ T-cells) | Percentage of T-cells with a specific T-cell receptor (TCR) within a subset (e.g., % of CD8+ T-cells) |
| Representative Quantitative Data (CMV pp65-specific CD8+ T-cells) | 50 - 1000+ SFC/10^6 PBMCs | 0.1 - 5% of CD8+ T-cells | 0.2 - 10% of CD8+ T-cells |
| Sensitivity | Very high; can detect as few as 1 in 100,000 cells. | High; can detect responses in the range of 0.01-0.1%. | High; can detect responses in the range of 0.02-0.1%. |
| Functionality Assessed | Cytokine secretion (e.g., IFN-γ, IL-2) | Intracellular cytokine production (e.g., IFN-γ, TNF-α, IL-2); allows for polyfunctionality analysis. | TCR binding to a specific MHC-peptide complex; does not directly measure function. |
| Phenotyping Capability | Limited; can identify the secreting cell type through cell depletion prior to the assay. | Excellent; allows for simultaneous analysis of multiple surface and intracellular markers. | Excellent; allows for detailed phenotypic characterization of antigen-specific T-cells. |
| Throughput | High; amenable to 96-well and 384-well formats. | Moderate to high, depending on the flow cytometer. | Moderate, can be complex for large numbers of samples. |
| Cost | Moderate. | High. | High. |
Note: The quantitative data presented are representative values from studies on CMV pp65-specific T-cell responses and may vary depending on the specific epitope, donor, and experimental conditions.
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: ELISpot Assay Workflow for this compound.
Caption: Intracellular Cytokine Staining (ICS) Workflow.
Caption: MHC-Peptide Tetramer Staining Workflow.
Caption: Simplified T-Cell Activation Signaling Pathway.
Detailed Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine in response to an antigen.
Materials:
-
96-well PVDF membrane plates
-
Anti-cytokine capture antibody (e.g., anti-human IFN-γ)
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., AEC)
-
PBMCs isolated from blood
-
This compound and a negative control (irrelevant) peptide
-
Cell culture medium
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat the wells of the PVDF plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well.
-
Stimulation: Add the this compound to the experimental wells. Include negative control wells (cells with an irrelevant peptide or media alone) and positive control wells (cells with a mitogen like PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the simultaneous detection of cytokine production and the phenotypic characterization of responding T-cells.
Materials:
-
PBMCs
-
This compound and a negative control peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, -CD4, -CD8)
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, -TNF-α)
-
Fixation and permeabilization buffers
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Stimulation: Incubate PBMCs with the this compound for 1-2 hours at 37°C. Then, add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within specific T-cell populations (e.g., CD8+ T-cells).
MHC-Peptide Tetramer Staining
This technique directly visualizes and quantifies T-cells that have a TCR specific for the this compound presented by a particular MHC molecule.
Materials:
-
PBMCs
-
Fluorescently labeled MHC-VP7 (31-40) tetramer and a control tetramer with an irrelevant peptide
-
Fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, -CD8)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Tetramer Staining: Incubate PBMCs with the MHC-VP7 (31-40) tetramer for 30-60 minutes at room temperature or 37°C.
-
Surface Staining: Add antibodies against surface markers and incubate for an additional 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer to remove unbound reagents.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to identify the population of cells that are positive for both the tetramer and the relevant T-cell markers (e.g., CD8).
Conclusion
Validating the specificity of the T-cell response to the this compound is a critical step in rotavirus research and vaccine development. The choice between ELISpot, ICS, and MHC-peptide tetramer staining will depend on the specific experimental goals. ELISpot offers the highest sensitivity for detecting low-frequency responses. ICS provides a wealth of information on the function and phenotype of responding cells. MHC-peptide tetramer staining is a powerful tool for the direct enumeration and characterization of peptide-specific T-cells. By understanding the strengths and limitations of each assay, researchers can design experiments that yield robust and reliable data on the specificity of the T-cell response to the this compound.
References
Comparative Immunogenicity of Rotavirus VP7 and VP4 Peptide Epitopes: A Guide for Researchers
A detailed analysis for researchers, scientists, and drug development professionals on the immunogenic properties of key rotavirus peptide epitopes, supported by experimental data.
The outer capsid proteins of rotavirus, VP7 (glycoprotein) and VP4 (protease-sensitive protein), are the primary targets for neutralizing antibodies and are considered crucial for inducing protective immunity. Both proteins harbor a variety of B-cell and T-cell epitopes that play a significant role in the host's immune response to rotavirus infection and vaccination. This guide provides a comparative overview of the immunogenicity of specific peptide epitopes derived from VP7 and VP4, with a focus on available experimental data. While direct comparative studies on the specific VP7 (31-40) peptide are limited, this guide draws on relevant research comparing other significant epitopes of VP7 and VP4 and incorporates data on the known cytotoxic T-lymphocyte (CTL) activity of the VP7 (31-40) epitope.
Comparative Protective Efficacy of VP7 and VP4 Peptides
A key study by Ijaz et al. provides a direct comparison of the protective efficacy of a VP7 peptide (amino acids 275-295) and a VP4 peptide (amino acids 232-255) in a murine model of passive immunization. In this model, female mice were immunized with the synthetic peptides conjugated to a carrier protein, and the subsequent protection in their suckling pups against rotavirus challenge was evaluated.
| Immunogen | Challenge Virus (Serotype) | Mean Clinical Score | % Protection | Mean D-xylose Absorption (mg/100 ml plasma) |
| VP4 (232-255)-VP6 Conjugate | Bovine Rotavirus (G6) | 0.2 ± 0.1 | 92 | 18.2 ± 2.1 |
| Simian Rotavirus (G3) | 0.5 ± 0.2 | 80 | 16.5 ± 1.9 | |
| VP7 (275-295)-VP6 Conjugate | Bovine Rotavirus (G6) | 0.4 ± 0.2 | 84 | 17.1 ± 1.8 |
| Simian Rotavirus (G3) | 0.7 ± 0.3 | 72 | 15.8 ± 2.0 | |
| Mixture of VP4 and VP7 Conjugates | Bovine Rotavirus (G6) | 0.1 ± 0.1 | 96 | 19.5 ± 2.2 |
| Simian Rotavirus (G3) | 0.3 ± 0.1 | 88 | 17.8 ± 2.0 | |
| Bovine Rotavirus (BRV) | Bovine Rotavirus (G6) | 0.3 ± 0.1 | 88 | 17.5 ± 1.9 |
| Simian Rotavirus (G3) | 0.8 ± 0.3 | 68 | 14.9 ± 1.7 | |
| Controls (Unimmunized) | Bovine Rotavirus (G6) | 2.5 ± 0.5 | 0 | 8.5 ± 1.5 |
| Simian Rotavirus (G3) | 2.5 ± 0.4 | 0 | 9.1 ± 1.6 |
Data synthesized from Ijaz et al. The study demonstrated that both VP4 and VP7 peptides could induce a protective immune response. The VP4 peptide conjugate provided slightly better protection than the VP7 peptide conjugate. Notably, a combination of both peptides afforded the highest level of protection, surpassing that of the whole virus immunogen in the case of heterologous challenge.
Immunogenicity of the VP7 (31-40) Cytotoxic T-Cell Epitope
The VP7 peptide spanning amino acids 31-40 is a well-characterized and immunodominant cytotoxic T-lymphocyte (CTL) epitope.[1][2] Studies have shown that this epitope elicits a robust, class I MHC-restricted CTL response, which is crucial for clearing virally infected cells. While direct comparative immunogenicity data with a VP4 CTL epitope is not available from the reviewed literature, the significance of the VP7 (31-40) epitope in cell-mediated immunity is firmly established.
dot
Caption: Antigen processing and presentation pathway for the VP7 (31-40) CTL epitope.
Experimental Protocols
Peptide Synthesis and Conjugation
Objective: To synthesize viral peptides and conjugate them to a carrier protein for immunization.
-
Peptide Synthesis: Peptides corresponding to the desired amino acid sequences of VP7 and VP4 are chemically synthesized. An additional cysteine residue is often added to the C-terminus to facilitate coupling to the carrier protein.
-
Carrier Protein: Keyhole limpet hemocyanin (KLH) or recombinant rotavirus VP6 protein assembled into virus-like particles (VLPs) can be used as carrier proteins.
-
Conjugation: The synthesized peptides are coupled to the carrier protein. For example, peptides can be conjugated to VP6-VLPs, and the resulting conjugates are used to immunize animals.
dot
Caption: Workflow for peptide synthesis and conjugation for immunization.
Murine Model for Passive Protection Assay
Objective: To assess the protective efficacy of peptide-based vaccines.
-
Immunization: Female mice are immunized multiple times (e.g., three times) before and during pregnancy with the peptide-carrier conjugates.
-
Challenge: Suckling pups from the immunized dams are challenged orally with a specific dose of live rotavirus at approximately 7 days of age.
-
Evaluation of Protection:
-
Clinical Scoring: Pups are monitored daily for signs of diarrhea, which is scored based on severity.
-
D-xylose Absorption Assay: Intestinal damage is assessed by measuring the absorption of orally administered D-xylose. Lower plasma levels of D-xylose indicate greater intestinal damage.
-
-
Data Analysis: The mean clinical scores and D-xylose absorption levels are compared between the groups to determine the percentage of protection.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To measure the levels of peptide-specific and virus-specific antibodies in the sera of immunized animals.
-
Plate Coating: ELISA plates are coated with either the synthetic peptides or purified rotavirus particles.
-
Blocking: The plates are blocked with a suitable blocking buffer (e.g., non-fat dry milk in PBS) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum samples from immunized and control animals are added to the wells and incubated.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Reading: The absorbance is read at the appropriate wavelength using an ELISA plate reader. The antibody titer is determined as the highest dilution giving a positive reading above the background.
Cytotoxic T-Lymphocyte (CTL) Assay
Objective: To measure the activity of rotavirus-specific CTLs.
-
Effector Cell Preparation: Splenocytes are harvested from mice previously infected with rotavirus. These serve as the effector cells.
-
Target Cell Preparation: Syngeneic target cells (e.g., L cells) are labeled with a radioactive isotope (e.g., ⁵¹Cr) or a fluorescent dye. The labeled target cells are then pulsed with the synthetic peptide of interest (e.g., VP7 31-40) or infected with a recombinant virus expressing the relevant protein.
-
Co-culture: The effector cells are co-cultured with the labeled target cells at various effector-to-target ratios.
-
Measurement of Lysis: The amount of isotope or dye released from the lysed target cells into the supernatant is measured.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
References
Safety Operating Guide
Personal protective equipment for handling VP7 (31-40) peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the VP7 (31-40) peptide. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While specific toxicological properties of the this compound have not been fully investigated, it is prudent to treat it as a potentially hazardous compound.[1] The following table summarizes the recommended personal protective equipment to be used at all times when handling the peptide.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Impervious gloves | Nitrile or latex gloves should be worn to prevent skin contact. Check gloves for integrity before each use.[1] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles or glasses are mandatory to protect against splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | When handling the lyophilized powder, a dust mask or a suitable respirator should be used to avoid inhalation.[2] Work in a well-ventilated area or under a fume hood.[2] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard procedure for safely handling, storing, and ultimately disposing of the this compound in a laboratory setting.
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder in a dark, dry place.
-
For long-term storage, -80°C is preferable to maintain peptide integrity.
Preparation for Use:
-
Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Don all required personal protective equipment as outlined in the table above.
Handling and Dissolution:
-
Handle the lyophilized powder in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
-
Carefully weigh the desired amount of peptide.
-
There is no universal solvent for all peptides. For a novel peptide like VP7 (31-40), a solubility test with a small amount is recommended.
-
A general approach is to first try sterile distilled water. If the peptide is basic, a dilute aqueous acetic acid solution (0.1%) can be used. For acidic peptides, a dilute ammonium bicarbonate solution may be effective.
-
If the peptide is hydrophobic, it may require a small amount of an organic solvent like DMSO or DMF to dissolve before adding an aqueous buffer.
-
To aid dissolution, gentle vortexing or sonication can be applied.
-
Prepare a concentrated stock solution and then dilute it to the final working concentration with your assay buffer.
-
Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
-
All waste materials, including empty vials, contaminated gloves, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Peptide solutions should be disposed of in accordance with federal, state, and local environmental control regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.
-
Do not dispose of peptide waste down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
